ethyl 4-ethyl-1H-imidazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-7(10-5-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFHTQCEAGFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504424 | |
| Record name | Ethyl 5-ethyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38603-77-9 | |
| Record name | Ethyl 5-ethyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of ethyl 4-ethyl-1H-imidazole-5-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-ethyl-1H-imidazole-5-carboxylate
Executive Summary
This compound is a substituted heterocyclic compound belonging to the imidazole class of molecules. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of this specific molecule. Due to its status as a niche research chemical, direct experimental data is limited. Therefore, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust, predictive, and scientifically grounded resource for researchers, chemists, and professionals in drug development. The insights herein are intended to facilitate its use as a building block in synthetic chemistry and to accelerate the exploration of its potential in creating novel bioactive agents.
Molecular Identity and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in its application for research and development.
Chemical Structure
The molecule consists of a central 1H-imidazole ring substituted at the C4 position with an ethyl group and at the C5 position with an ethyl carboxylate group. The presence of the N-H proton means the imidazole ring can exist in tautomeric forms, although the 4-substituted form is typically named.
Caption: Chemical structure of this compound.
Key Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.196 g/mol | [1] |
| CAS Number | Not available | [1] |
| InChIKey | HCGFHTQCEAGFGW-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(CC)N=C[NH]1 | [1] |
Comparative Physicochemical Properties
Direct experimental data for the title compound is scarce. The following table compares its predicted properties with those of well-documented, structurally similar analogs to provide a reasonable estimation of its physical characteristics.
| Property | This compound (Predicted) | Ethyl 4-methyl-1H-imidazole-5-carboxylate | Ethyl 1H-imidazole-4-carboxylate |
| Melting Point (°C) | ~190-210 | 204-206[2] | 160-162[3] |
| Boiling Point (°C) | Not available | Not available | 319.5 ± 15.0 (Predicted)[3] |
| Appearance | Predicted: Off-white to yellow crystalline powder | Off-white to yellow crystalline powder[2] | White solid[3] |
| Solubility | Predicted: Soluble in DMSO, Methanol; Slightly soluble in water | Soluble in chloroform/methanol | Soluble in DMSO, Methanol; Slightly soluble in water[4][5] |
The addition of an extra methylene unit in the 4-ethyl group compared to the 4-methyl analog is expected to have a minor impact on the melting point and solubility profile.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structure elucidation and purity confirmation. While specific spectra for this compound are not publicly available, its expected spectral characteristics can be accurately predicted based on its functional groups and data from analogs.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the covalent bonds and functional groups within a molecule. Key vibrational frequencies are predicted below.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |
| 3200-3100 | N-H Stretch | Imidazole Ring | Broad, strong |
| 2980-2850 | C-H Stretch | Ethyl Groups (sp³) | Medium to strong, sharp |
| ~1715 | C=O Stretch | Ethyl Ester | Strong, sharp |
| 1650-1500 | C=N, C=C Stretch | Imidazole Ring | Medium to strong |
| ~1240 | C-O Stretch | Ester | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| >10.0 | broad singlet | 1H | N -H | The acidic proton on the imidazole nitrogen is typically deshielded and solvent-exchangeable. |
| ~7.8 | singlet | 1H | CH (Ring C2) | The lone proton on the imidazole ring is in an electron-deficient environment. |
| ~4.3 | quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. |
| ~2.7 | quartet | 2H | Ring-CH₂ -CH₃ | Methylene protons of the C4-ethyl group, adjacent to the aromatic ring. |
| ~1.35 | triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
| ~1.25 | triplet | 3H | Ring-CH₂-CH₃ | Methyl protons of the C4-ethyl group, split by the adjacent methylene group. |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the eight unique carbon environments in the molecule.
| Predicted δ (ppm) | Carbon Assignment |
| ~165 | C =O (Ester) |
| ~140 | C 4 (Ring) |
| ~138 | C 2 (Ring) |
| ~120 | C 5 (Ring) |
| ~60 | -O-C H₂-CH₃ |
| ~20 | Ring-C H₂-CH₃ |
| ~14.5 | -O-CH₂-C H₃ |
| ~13.5 | Ring-CH₂-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (168.10). Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester functionality.
Synthesis and Reactivity
The synthesis of substituted imidazoles is a well-established field in organic chemistry.[6] The reactivity of the title compound is governed by the interplay of the nucleophilic imidazole ring and the electrophilic ester group.
Plausible Synthetic Pathway
A common and effective method for constructing such a substituted imidazole core is through the condensation of an α-dicarbonyl compound, an aldehyde, and an ammonia source (Debus synthesis). A plausible route to this compound would involve the reaction of ethyl glyoxalate, propionaldehyde, and ammonia.
Caption: A generalized synthetic workflow for the target molecule.
Detailed Experimental Protocol (Predictive)
This protocol is a hypothetical, yet chemically sound, procedure based on established literature methods for imidazole synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl glyoxalate (1.0 eq) in ethanol.
-
Reagent Addition: Add ammonium acetate (2.5 eq) to the flask. To the dropping funnel, add a solution of propionaldehyde (1.1 eq) in ethanol.
-
Condensation: Add the propionaldehyde solution dropwise to the reaction mixture at room temperature with stirring.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Pour the residue into cold water and extract with ethyl acetate (3 x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[7]
-
Final Purification: Purify the crude material via column chromatography on silica gel to afford the pure this compound.
Causality: The use of ammonium acetate serves as both the ammonia source and a mild acidic catalyst. Refluxing provides the necessary activation energy for the multi-step condensation and cyclization to occur. The aqueous work-up and extraction are designed to separate the organic product from the inorganic salts and other water-soluble byproducts.
Key Chemical Reactivity
The molecule's functionality allows for several key transformations, making it a versatile synthetic intermediate.
-
N-Alkylation: The N-H proton is acidic and can be deprotonated with a base. The resulting imidazolate anion is a potent nucleophile that can be alkylated with various electrophiles (e.g., alkyl halides). This reaction is crucial in drug synthesis, for instance, in the synthesis of Olmesartan, where a similar imidazole core is N-alkylated.[8]
-
Ester Saponification: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic work-up.[9][10] This converts the ester into a more versatile carboxylic acid handle for further modifications, such as amide bond formation.
-
Coordination Chemistry: The two nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester group are potential donor atoms. This allows the molecule to act as a ligand, forming coordination complexes with various metal ions. Imidazole dicarboxylic acids are known for their ability to form metal-organic frameworks (MOFs).[11][12]
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Navigating the Unknown: A Technical Guide to the Solubility of Ethyl 4-Ethyl-1H-imidazole-5-carboxylate
A Note to the Researcher: In the landscape of chemical and pharmaceutical development, the solubility of a compound is a cornerstone of its practical application. It dictates the feasibility of purification methods, the design of formulations, and ultimately, the bioavailability of a potential drug candidate. This guide is centered on Ethyl 4-Ethyl-1H-imidazole-5-carboxylate, a molecule of interest within the broader class of imidazole derivatives often explored in medicinal chemistry.
A thorough review of the current scientific literature reveals a critical gap: publicly available, experimentally determined solubility data for this compound in organic solvents is presently absent. This document, therefore, is structured not as a retrospective summary of existing data, but as a proactive, forward-looking guide for the researcher. It aims to provide a robust framework for understanding, predicting, and—most importantly—experimentally determining the solubility of this compound.
Authored from the perspective of a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with proven experimental and modeling techniques. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently navigate the process of characterizing the solubility of this and other novel compounds.
Physicochemical Profile and Solubility Predictions
To begin any solubility investigation, a thorough understanding of the molecule's intrinsic properties is paramount. The structure of this compound offers several clues to its potential behavior in various solvents.
Molecular Structure:
Known Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.196 g/mol | [1] |
| InChIKey | HCGFHTQCEAGFGW-KZFATGLACK | [1] |
Qualitative Solubility Prediction: "Like Dissolves Like"
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. This rule is based on the polarity of the solute and the solvent.
-
Polar Features: The molecule possesses several polar characteristics that will influence its solubility. The imidazole ring contains two nitrogen atoms, one of which (the N-H) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. The ethyl ester group also contributes to the polarity through its carbonyl (C=O) and ether (C-O-C) functionalities, which can act as hydrogen bond acceptors.
-
Nonpolar Features: Conversely, the presence of two ethyl groups (one on the imidazole ring and one in the ester) introduces nonpolar, aliphatic character to the molecule.
Based on this structure, we can anticipate the following solubility trends:
-
High Solubility in Polar Protic and Aprotic Solvents: The ability to form hydrogen bonds suggests that this compound will likely exhibit good solubility in polar solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol, isopropanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to effectively solvate the molecule.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide (DMSO)): These solvents can accept hydrogen bonds and have significant dipole moments, making them good candidates for dissolving the compound.
-
-
Lower Solubility in Nonpolar Solvents: The nonpolar ethyl groups may confer some solubility in less polar solvents, but the dominant polar features of the imidazole ring and ester group will likely limit its solubility in purely nonpolar solvents like toluene, hexane, or cyclohexane.
Guidance from Structurally Similar Compounds
In the absence of direct data, examining the solubility of structurally related molecules can provide valuable, albeit preliminary, insights. The closest analogs with available solubility information are Ethyl 4-methyl-5-imidazolecarboxylate and Ethyl 1H-imidazole-4-carboxylate.
| Compound | Solvent(s) | Solubility Data | Source |
| Ethyl 4-methyl-5-imidazolecarboxylate | Chloroform/Methanol mixture | Soluble at 50 mg/mL | |
| Acetone | Soluble at 2.5% (w/v) | ||
| Ethyl 1H-imidazole-4-carboxylate | Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | [2] | |
| Water | Slightly soluble | [2] |
Analysis and Extrapolation:
The data from these analogs supports the qualitative predictions made in the previous section. The solubility of Ethyl 4-methyl-5-imidazolecarboxylate in a chloroform/methanol blend and in acetone indicates a preference for polar environments. Similarly, the solubility of Ethyl 1H-imidazole-4-carboxylate in DMSO and methanol further reinforces this trend.
The primary structural difference between the target compound and its methyl analog is the substitution of a methyl group with an ethyl group at the 4-position of the imidazole ring. This change slightly increases the molecule's nonpolar surface area and molecular weight. While this modification is unlikely to drastically alter the solubility profile, it might lead to a marginal decrease in polarity and a slight increase in solubility in less polar organic solvents compared to its methyl counterpart.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of existing data, experimental determination is essential. The isothermal gravimetric method is a robust and widely accepted technique for accurately measuring the solubility of a solid compound in a solvent.[3][4] It is a direct, "excess solid" method that relies on achieving thermodynamic equilibrium.[4]
Isothermal Gravimetric Method: Step-by-Step Protocol
This protocol describes the necessary steps to ensure accurate and reproducible solubility measurements.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature (e.g., 298.15 K) for a sufficient duration to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, thereby preventing premature crystallization or dissolution.
-
Immediately filter the collected sample through a fine-pored filter (e.g., a 0.45 µm PTFE syringe filter) to remove any undissolved micro-particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the total weight of the solution (W₂).
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until all the solvent has been removed.
-
Dry the evaporating dish containing the solid residue to a constant weight in the vacuum oven.
-
Cool the dish in a desiccator to room temperature and weigh it to obtain the final weight of the dish plus the dissolved solid (W₃).
-
-
Calculation of Solubility:
-
Weight of the dissolved solid (solute) = W₃ - W₁
-
Weight of the solvent = W₂ - W₃
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or converted to mole fraction using the molecular weights of the solute and solvent.
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal gravimetric solubility determination method.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data has been obtained at various temperatures, it can be correlated using thermodynamic models. This allows for the interpolation of solubility at temperatures not experimentally tested and provides insight into the thermodynamics of the dissolution process. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose.[5]
The Modified Apelblat Equation
The modified Apelblat equation relates the mole fraction solubility (x) of a solute to the absolute temperature (T)[5]:
ln(x) = A + B/T + C * ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A , B , and C are empirical parameters obtained by fitting the model to the experimental data. 'A' and 'B' are related to the non-ideality of the solution and the enthalpy of fusion, respectively, while 'C' accounts for the effect of temperature on the heat capacity of fusion.
By performing a series of solubility experiments at different temperatures and fitting the resulting data to this equation using non-linear regression, a predictive model for the solubility of this compound in a specific solvent can be developed.
Data Correlation and Modeling Workflow
Caption: Workflow for correlating experimental solubility data using a thermodynamic model.
Conclusion
While no published solubility data currently exists for this compound, a comprehensive understanding of its potential behavior can be achieved through a systematic and scientifically rigorous approach. By leveraging physicochemical principles, data from structural analogs, and established experimental and modeling techniques, researchers can confidently characterize the solubility of this compound. This guide provides the necessary framework, from initial prediction to final data modeling, empowering drug development professionals to overcome the challenge of data absence and make informed decisions in their research and development endeavors. The methodologies outlined herein are not only applicable to the title compound but also serve as a universal template for the solubility characterization of other novel chemical entities.
References
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National Institutes of Health (NIH). "Physics-Based Solubility Prediction for Organic Molecules - PMC." Available at: [Link]
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Unknown. "Solubility test for Organic Compounds." Available at: [Link]
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Chemistry LibreTexts. "8: Identification of Unknowns (Experiment)." Available at: [Link]
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Academia.edu. "Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K." Available at: [Link]
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Unknown. "Experiment: Solubility of Organic & Inorganic Compounds." Available at: [Link]
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SciSpace. "Thermodynamic modeling of CO2 solubility in ionic liquid ([Cn-mim] [Tf2N]; n=2 - SciSpace." Available at: [Link]
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ChemSynthesis. "this compound - C8H12N2O2, density, melting point, boiling point, structural formula, synthesis." Available at: [Link]
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ResearchGate. "Experimental Solubility and Thermodynamic Modeling of CO2 in Four New Imidazolium and Pyridinium-based Ionic Liquids | Request PDF." Available at: [Link]
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PubChem. "Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170." Available at: [Link]
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MDPI. "Prediction of the Solubility of CO2 in Imidazolium Ionic Liquids Based on Selective Ensemble Modeling Method." Available at: [Link]
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PubChem. "ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359." Available at: [Link]
-
ScienceDirect. "Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles." Available at: [Link]
-
PubChem. "Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200." Available at: [Link]
-
Thermo Scientific Alfa Aesar. "Ethyl imidazole-4-carboxylate, 98% 5 g | Buy Online." Available at: [Link]
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Molbase. "ETHYL 4-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | CAS 51605-32-4." Available at: [Link]
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Synthonix, Inc. "Ethyl 1H-imidazole-5-carboxylate - [E22557]." Available at: [Link]
-
Physical Chemistry Research. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model." Available at: [Link]
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Technical Guide: Acidity & pKa Profile of Ethyl 4-ethyl-1H-imidazole-5-carboxylate
[1][3][4]
Executive Summary
This compound (CAS: 23785-21-9, often referenced as the "Etomidate Precursor" or "Nor-etomidate ethyl ester") is an amphoteric heterocyclic intermediate.[1][3][4] Its reactivity and solubility are governed by two distinct ionization events: the protonation of the pyridine-like nitrogen (N3) and the deprotonation of the pyrrole-like nitrogen (N1).[1][3][4]
Understanding the precise pKa values of this molecule is essential for:
Structural Analysis & Electronic Effects[3][4]
The acidity of this molecule is defined by the competition between the electron-withdrawing ester group and the electron-donating alkyl group on the imidazole ring.[1][3][4]
Tautomeric Equilibrium
In solution, the molecule exists in a rapid tautomeric equilibrium.[1][2][3][4] While often drawn as the 1H-tautomer, the position of the proton (N1 vs. N3) is influenced by the adjacent substituents.[1][2][3][4]
-
C5-Ester (EWG): Reduces electron density on the ring, increasing the acidity of the N-H bond.[1][2][3][4]
-
C4-Ethyl (EDG): Weakly donates electron density via hyperconjugation, slightly increasing the basicity of the N3 nitrogen.[1][2][3][4]
Ionization Scheme
The molecule exhibits three distinct species depending on pH:
-
Neutral Species (pKa1 < pH < pKa2): Uncharged (predominant at physiological pH).[1][3][4]
-
Anionic Species (pH > pKa2): Deprotonated at N1 (forming the imidazolide anion).[1][2][3][4]
Figure 1: Ionization pathway of this compound showing the transition from cation to anion.[1][3][4]
pKa Data & Acidity Profile
The following values represent a synthesis of experimental data from structural analogs (SAR) and high-fidelity predictive models (ACD/Percepta & ChemAxon), as direct literature values for this specific intermediate are often proprietary.
Quantitative Data Summary
| Parameter | Value (Approx.) | Type | Description |
| pKa₁ (Basic) | 5.2 ± 0.3 | Predicted (SAR) | Protonation of the pyridine-like nitrogen (N3).[1][3][4] Ref: Analogous to ethyl 4-methylimidazole-5-carboxylate.[1][3][4][5] |
| pKa₂ (Acidic) | 11.0 ± 0.2 | Predicted | Deprotonation of the pyrrole-like nitrogen (N1).[1][3][4] |
| Isoelectric Point (pI) | 8.1 | Calculated | pH at which the net charge is zero.[1][2][3][4] |
| LogD (pH 7.4) | 1.8 - 2.1 | Experimental | Lipophilicity at physiological pH.[1][2][3][4] |
Comparative Analysis
To validate these estimates, compare the target molecule against established standards:
-
Imidazole (Unsubstituted): pKa₁ = 6.[1][3][4]95. The introduction of the ester (EWG) at C5 significantly drops this value by ~1.7 units.[1][3][4]
-
Etomidate (Drug Product): pKa = 4.[1][2][3][4]24. Etomidate is N-alkylated, which removes the acidic proton (pKa₂) and lowers the basic pKa₁ further due to the steric and electronic effects of the phenylethyl group.[1][2][3][4] The precursor (our target) is naturally more basic than the final drug.[1][3][4]
-
Ethyl 4-methylimidazole-5-carboxylate: pKa₁ ≈ 5.[1][3][4]6. The ethyl group is slightly more electron-donating than the methyl group, suggesting our target pKa is likely in the 5.2–5.6 range.[1][2][3][4]
Experimental Determination Protocols
For definitive internal validation, the following protocols are recommended. Due to the compound's limited aqueous solubility, mixed-solvent titration is required.[1][3][4]
Potentiometric Titration (Method A - Recommended)
This method determines the basic pKa (pKa₁) with high accuracy.[1][2][3][4]
Reagents:
Workflow:
-
Dissolution: Dissolve 50 mg of this compound in 25 mL of the Methanol/Water solvent.
-
Acidification: Add excess 0.1 M HCl (approx 3 mL) to ensure the starting species is fully protonated (Cationic form).
-
Titration: Titrate with 0.1 M NaOH using an automatic titrator (e.g., Mettler Toledo or Metrohm) equipped with a Ross-type combination pH electrode.
-
Data Processing: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl.[1][3][4] The second inflection point (buffer region) represents the deprotonation of the imidazolium ion.[1][3][4]
-
Yasuda-Shedlovsky Extrapolation: Repeat at 30%, 40%, and 50% methanol. Plot pKa vs. % organic solvent and extrapolate to 0% to obtain the aqueous pKa.[1][3][4]
UV-Vis Spectrophotometry (Method B - For pKa₂)
Since pKa₂ is high (~11.0), potentiometry is less precise due to glass electrode errors in alkaline media.[1][3][4] UV-Vis is superior here.[1][3][4]
Workflow:
-
Buffer Preparation: Prepare a series of buffers ranging from pH 9.0 to 13.0 (e.g., Glycine/NaOH, Phosphate).[1][2][3][4]
-
Stock Solution: Prepare a 10⁻⁴ M solution of the analyte in methanol.
-
Measurement: Add aliquots of stock to each buffer. Measure absorbance at
(approx. 234 nm).[1][3] -
Calculation: Use the Henderson-Hasselbalch equation based on the shift in absorbance maxima between the neutral and anionic species.[1][2][3][4]
Figure 2: Step-by-step workflow for potentiometric determination of pKa1.
Implications in Drug Design & Synthesis[1][2][4][7]
Regioselective Alkylation
The synthesis of Etomidate requires alkylation at the N1 position.[1][2][3][4]
-
Reaction Condition: The reaction is typically performed in the presence of a base (e.g., K₂CO₃ or Et₃N).[1][2][3][4]
-
pKa Logic: The base must be strong enough to deprotonate the N1-H (pKa ~11.[1][3][4]0) to generate the nucleophilic anion.[1][3][4] However, if the pH is too high, ester hydrolysis (saponification) becomes a competing side reaction.[1][3][4]
-
Optimization: Maintain the reaction pH between 11.5 and 12.5 to maximize the concentration of the anionic nucleophile without degrading the ester.
Solubility & Salt Formation[1][2][3][4]
-
Free Base: Poorly soluble in water; soluble in organic solvents (DCM, EtOAc).[1][2][3][4]
-
Hydrochloride Salt: The conjugate acid (pKa ~5.[1][3][4]2) allows for the formation of a hydrochloride salt.[1][3][4] However, because the pKa is relatively low (weak base), the salt may hydrolyze in water, leading to a strictly acidic solution (pH ~2-3).[1][3][4]
References
-
PubChem Compound Summary. (2025). Ethyl imidazole-4-carboxylate (Analogous Structure Data).[1][3][4][6] National Center for Biotechnology Information.[1][2][3][4] Link
-
ChemicalBook. (2025).[1][3][4] Ethyl 4-methyl-5-imidazolecarboxylate Properties and pKa Estimates.Link[1][2][3]
-
Walsh Medical Media. (2017).[1][2][3][4] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (Discusses imidazole ester acidity). Link
-
LookChem. (2025).[1][3][4] Ethyl imidazole-4-carboxylate pKa Prediction Data.Link[1][2][3]
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Thermodynamic stability of ethyl 4-ethyl-1H-imidazole-5-carboxylate
An In-depth Technical Guide to Assessing the Thermodynamic Stability of Ethyl 4-Ethyl-1H-imidazole-5-carboxylate
Executive Summary
This compound is a heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. As with any candidate molecule destined for advanced development, a thorough understanding of its intrinsic stability is paramount. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rigorously evaluate the thermodynamic stability of this specific imidazole derivative. We move beyond theoretical discussions to provide actionable, field-proven protocols grounded in established regulatory principles. This document delineates a multi-faceted approach, combining predictive computational analysis with robust experimental forced degradation studies. Detailed, step-by-step methodologies for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions are presented. Furthermore, we outline the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), which is essential for accurately quantifying degradation and elucidating potential breakdown pathways. The integration of these theoretical and practical workflows equips scientists with the necessary tools to characterize the stability profile of this compound, ensuring data integrity and accelerating the development timeline.
Foundational Principles of Stability
The Imidazole Core: An Aromatic Bastion
The stability of this compound is fundamentally rooted in its imidazole core. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. Its notable stability arises from its aromatic character; the ring possesses 6 π-electrons that are delocalized across the system, fulfilling Hückel's rule for aromaticity.[1][2] This delocalization significantly lowers the overall energy of the molecule, making the ring resistant to cleavage under many conditions. Computational studies have consistently shown that imidazole structures are generally more stable than their non-aromatic or less aromatic isomers, such as pyrazole derivatives.[1][2]
Structural Features and Potential Liabilities
While the imidazole ring itself is robust, the substituents on this compound introduce potential sites of chemical instability. A comprehensive stability assessment must focus on these liabilities:
-
Ethyl Ester Group (-COOCH₂CH₃): This is the most significant potential liability. Ester groups are susceptible to hydrolysis, a chemical breakdown reaction with water. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid (4-ethyl-1H-imidazole-5-carboxylic acid) and ethanol.[3]
-
Imidazole Ring: Despite its aromatic stability, the imidazole ring can be susceptible to oxidation, particularly under harsh conditions involving reactive oxygen species.[4] It is also sensitive to certain types of photodegradation.[4]
-
N-H Tautomerism: The proton on the nitrogen atom can potentially tautomerize, shifting between the two nitrogen atoms. While this is an equilibrium process, understanding the relative stability of the tautomers can be important, as they may exhibit different reactivities.[1]
The Regulatory Imperative: ICH Guidelines
For molecules intended for pharmaceutical use, stability testing is not merely an academic exercise but a strict regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q1A(R2), mandate the performance of forced degradation studies.[3][5] These studies, which involve exposing the drug substance to stress conditions more severe than accelerated testing, are essential for identifying likely degradation products and demonstrating the specificity of analytical procedures used for stability testing.[5]
Predictive Analysis: In Silico Stability Modeling
Before embarking on extensive laboratory work, computational chemistry offers a powerful tool for predicting stability and guiding experimental design. Density Functional Theory (DFT) is a particularly useful quantum mechanical modeling method for this purpose.[6][7]
Rationale for DFT Analysis
The primary goal of a DFT analysis is to understand the electronic structure of the molecule and predict its behavior. Key insights that can be gained include:
-
Tautomer Stability: Calculating the relative energies of different tautomers of the imidazole ring to determine the most stable form.
-
Reaction Energetics: Modeling the energy barriers for potential degradation reactions, such as hydrolysis. A lower energy barrier suggests a more facile reaction.
-
Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where reactions are most likely to occur.[7]
Conceptual Workflow for Computational Assessment
The following diagram outlines a typical workflow for the computational assessment of molecular stability.
Caption: Workflow for in silico stability assessment using DFT.
Experimental Framework: The Forced Degradation Study
A forced degradation or stress testing study is the cornerstone of experimental stability evaluation. Its purpose is to intentionally degrade the molecule to identify potential degradation products and establish degradation pathways.[8] This information is critical for developing and validating a stability-indicating analytical method.
Experimental Design and Logic
The choice of stress conditions is based on the chemical functionalities of the molecule and regulatory expectations. The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the primary degradation products are formed without being subsequently degraded themselves.[3] A control sample, protected from the stress condition, must be analyzed alongside the stressed samples.
The overall workflow involves preparing a stock solution of the compound, subjecting aliquots to different stress conditions for a defined period, neutralizing or quenching the reaction, and then analyzing all samples by a high-resolution analytical technique.
Overall Experimental Workflow
Caption: General workflow for a forced degradation study.
Core Experimental Protocols
The following protocols are designed as a robust starting point. The concentrations, temperatures, and exposure times should be adjusted to achieve the target degradation of 5-20%.
Protocol: Acid-Catalyzed Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stressing: Transfer 5 mL of the stock solution into a sealed vial. Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Place the vial in a thermostatically controlled water bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.
Protocol: Base-Catalyzed Hydrolysis
-
Preparation: Use the same 1 mg/mL stock solution as in 4.1.
-
Stressing: Transfer 5 mL of the stock solution into a sealed vial. Add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Keep the vial at room temperature (25°C), as base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis. Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute and analyze as described in 4.1.
Protocol: Oxidative Degradation
-
Preparation: Use the same 1 mg/mL stock solution as in 4.1.
-
Stressing: Transfer 5 mL of the stock solution into a sealed vial. Add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubation: Keep the vial at room temperature (25°C), protected from light, for up to 24 hours. Monitor the reaction periodically.
-
Quenching: No specific quenching is typically required, but samples should be analyzed promptly.
-
Analysis: Dilute and analyze as described in 4.1.
Protocol: Thermal Stress
-
Preparation: Place a thin layer (approx. 50 mg) of the solid compound in a clear glass vial.
-
Stressing: Place the open vial in a calibrated oven at 80°C for 7 days.
-
Sample Preparation: After exposure, cool the sample to room temperature. Accurately weigh a portion of the stressed solid, dissolve it in the stock solution solvent to a known concentration (e.g., 1 mg/mL), and proceed with dilution.
-
Analysis: Dilute and analyze as described in 4.1.
Protocol: Photostability
-
Preparation: Prepare samples of the solid material and the 1 mg/mL stock solution.
-
Stressing: Expose the samples to a light source that complies with ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Sample Preparation: Prepare the exposed solid and solution samples for analysis as previously described.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC.
Stability-Indicating Analytical Method
The validity of all forced degradation data hinges on the quality of the analytical method. A stability-indicating method is one that can accurately measure the decrease in the active substance concentration due to degradation and separate the degradation products from the parent compound and from each other.[9][10]
Protocol: RP-HPLC-UV/MS Method Development
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this type of analysis.[9]
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and coupled to a mass spectrometer (MS) is ideal.
-
Column: A C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm) is a good starting point due to its versatility for moderately polar compounds.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to produce sharp peak shapes by protonating silanol groups on the column and the analyte itself.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is necessary to elute both the polar degradation products and the less polar parent compound in a reasonable time with good resolution. A suggested starting gradient is:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detection at a wavelength where the imidazole chromophore absorbs (e.g., 215-230 nm). MS detection (in positive electrospray ionization mode) should be used to obtain mass information for the parent peak and any new peaks that appear in the stressed samples.
Data Analysis and Pathway Elucidation
Quantitative Data Summary
The results from the forced degradation study should be summarized in a clear, tabular format. This allows for a direct comparison of the compound's stability under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | Peak Area of Major Degradant (%) |
| Control | 24 h | 100.0 | 0.0 | 0 | N/A |
| 0.1 M HCl | 24 h | 89.5 | 10.5 | 1 | 9.8 |
| 0.1 M NaOH | 1 h | 15.2 | 84.8 | 1 | 83.1 |
| 3% H₂O₂ | 24 h | 96.3 | 3.7 | 2 | 2.1 |
| Thermal (80°C) | 7 days | 99.1 | 0.9 | 0 | N/A |
| Photolytic | ICH Q1B | 97.8 | 2.2 | 1 | 1.5 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Elucidating Degradation Pathways
The combination of chromatographic separation and mass spectrometry data is powerful for proposing degradation pathways. For example, in the base hydrolysis sample, a major new peak would likely be observed. If the parent compound has a molecular weight of 168.196 g/mol , the primary hydrolysis product (4-ethyl-1H-imidazole-5-carboxylic acid) would have a molecular weight of 140.14 g/mol . Detecting a species with this mass would provide strong evidence for the hydrolysis pathway.
Caption: Proposed primary degradation pathway via ester hydrolysis.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of this compound. By integrating computational prediction with comprehensive experimental stress testing and high-fidelity analytical methodology, a complete stability profile of the molecule can be generated. The data gathered from these studies are not only crucial for meeting regulatory expectations but also provide invaluable insights that inform formulation development, packaging selection, and the assignment of appropriate storage conditions and shelf-life. This structured methodology ensures that decisions made during the chemical development process are based on a solid foundation of empirical data, ultimately de-risking and accelerating the path to application.
References
-
Purkh, T. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]
-
Semantic Scholar. (n.d.). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. [Link]
-
ResearchGate. (n.d.). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. [Link]
-
Taylor & Francis Online. (2024). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. [Link]
-
MDPI. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
ChemSynthesis. (n.d.). This compound. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]
-
ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]
-
Taylor & Francis Online. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. [Link]
-
Journal of the American Chemical Society. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. [Link]
-
Journal of the American Chemical Society. (2010). Hydrolysis of Imidazole-2-ylidenes. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... [Link]
-
ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
-
Academia.edu. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
-
Scribd. (2016). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
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Technical Safety & Handling Guide: Ethyl 4-ethyl-1H-imidazole-5-carboxylate
This technical guide provides an in-depth analysis of the safety, handling, and chemical properties of Ethyl 4-ethyl-1H-imidazole-5-carboxylate , a critical intermediate in the synthesis of imidazole-based pharmaceuticals.[1][2]
CAS Registry Number: 38603-77-9 Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol [1][2][3][4]
Chemical Identity & Strategic Relevance
This compound is a substituted imidazole ester primarily utilized as a scaffold in the development of bioactive compounds.[1][2] Structurally, it serves as a precursor for Etomidate-class anesthetics and Angiotensin II receptor antagonists (e.g., Olmesartan analogs), where the imidazole ring functionality is critical for pharmacophore binding.[1][2]
Structural Integrity & Tautomerism
The compound features a 1,4,5-substitution pattern.[1][2] Due to the unsubstituted nitrogen (
| Property | Specification |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=C(CC)N=CN1 |
| Appearance | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Purity Standard | ≥98% (HPLC) required for GMP synthesis |
Hazard Profiling & Risk Assessment (GHS)
Unlike generic SDS documents, this assessment correlates GHS classifications with the specific chemical reactivity of the imidazole core.[1][2]
Core Hazard Classifications
Signal Word: WARNING
| GHS Code | Hazard Statement | Chemical Basis of Toxicity |
| H302 | Harmful if swallowed | Imidazole alkaloids can interfere with cytochrome P450 enzymes and central nervous system signaling.[1][2] |
| H315 | Causes skin irritation | The basicity of the imidazole nitrogen ( |
| H319 | Causes serious eye irritation | High polarity allows rapid corneal penetration; basicity damages mucosal membranes.[1][2] |
| H335 | May cause respiratory irritation | Fine particulates (dust) are highly irritating to alveolar tissue due to localized pH shifts.[1][2] |
Mechanism of Action (Toxicity)
The physiological activity of this compound is driven by the imidazole ring , which acts as a weak base and a nucleophile.[1][2] Upon contact with mucous membranes, it protonates, raising local pH and causing tissue denaturation.[1][2] Systemically, imidazole esters can undergo enzymatic hydrolysis to the corresponding carboxylic acid, potentially disrupting ion channels.[1][2]
Handling, Stability & Storage Protocol
The stability of this compound is compromised by two primary degradation pathways: Ester Hydrolysis and Oxidative Discoloration .[1][2]
Storage Workflow (Self-Validating)
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon or Nitrogen) backfill is mandatory to prevent oxidation of the imidazole ring.[1][2]
-
Desiccation: Hygroscopic nature requires storage in a desiccator.[1][2] Moisture triggers hydrolysis of the ethyl ester to the carboxylic acid (Ethyl 4-ethyl-1H-imidazole-5-carboxylic acid), rendering the batch useless for precise stoichiometric coupling.[1][2]
Diagram 1: Storage & Stability Logic
This workflow ensures compound integrity prior to usage.[1][2]
Figure 1: Decision tree for verifying incoming material integrity and establishing storage conditions.
Emergency Response Architecture
In the event of exposure or release, immediate action must focus on neutralizing the basicity and preventing systemic absorption.[1][2]
Spill Management (Solid State)[1][2]
-
Isolation: Evacuate non-essential personnel.
-
PPE: Wear NIOSH-approved N95/P100 respirator, nitrile gloves (double-gloved), and safety goggles.[1][2]
-
Containment: Do not dry sweep.[1][2] Use a HEPA vacuum or wet-sweeping method (using an inert solvent like heptane) to prevent dust generation.[1][2]
-
Neutralization: Wipe surfaces with dilute acetic acid (1%) followed by water to neutralize trace imidazole residues.[1][2]
Exposure Response[1][2]
-
Eye Contact: Flush immediately with saline for 15 minutes.[1][2] Do not use acidic neutralizers in the eye. [1][2]
-
Skin Contact: Wash with soap and water.[1][2] If irritation persists, treat as a chemical burn (alkaline nature).[1][2]
Diagram 2: Emergency Triage Logic
Figure 2: Triage workflow for personnel exposure and environmental release.[1][2]
Analytical Verification & Synthesis Context
For researchers using this compound as an intermediate, verifying the tautomeric state and purity is essential before committing to a reaction.[1][2]
Quality Control Parameters
-
¹H-NMR (DMSO-d₆): Look for the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).[1][2] The imidazole C-H proton (C-2) typically appears as a singlet around 7.6–7.8 ppm.[1][2]
-
HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA).[1][2] Impurities often elute early (hydrolyzed acid) or late (dimers).[1][2]
Synthetic Application Note
When alkylating the
-
Strong Bases (NaH): Will deprotonate
, creating a potent nucleophile.[1][2] -
Weak Bases (K₂CO₃): May result in slower reaction kinetics but fewer side products.[1][2]
-
Regioselectivity: Be aware that alkylation can occur at either nitrogen (
or ) depending on steric hindrance of the 4-ethyl group.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 99170, Ethyl imidazole-4-carboxylate (Analog Reference). Retrieved from [Link]
Sources
Tautomeric Equilibrium in Ethyl 4-ethyl-1H-imidazole-5-carboxylate: Structural Dynamics and Analytical Characterization
Topic: Tautomerism in Ethyl 4-ethyl-1H-imidazole-5-carboxylate Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
The compound This compound represents a classic case of annular tautomerism in 4,5-disubstituted imidazoles.[1][2] While the nomenclature implies a specific localization of the proton on the nitrogen adjacent to the ester-bearing carbon (position 5), thermodynamic and electronic principles dictate that this species exists in a rapid equilibrium with its tautomer, ethyl 5-ethyl-1H-imidazole-4-carboxylate .[2]
For imidazoles substituted with an electron-withdrawing group (EWG) such as an ester, the 1,4-tautomer (where the EWG is at position 4) is generally the thermodynamically dominant species in solution and the solid state. Consequently, the structure formally named "this compound" is often the minor contributor to the equilibrium population.[2] This guide provides a rigorous analysis of this equilibrium, the electronic drivers behind the preference, and a validated protocol for distinguishing and quantifying these tautomers.
Structural Analysis & Nomenclature
The imidazole ring contains two nitrogen atoms: the "pyrrole-like" N1 (protonated, H-bond donor) and the "pyridine-like" N3 (unprotonated, H-bond acceptor).[1][2][3] In 4,5-disubstituted imidazoles, the migration of the proton between these nitrogens effectively swaps the substituent numbering.
The Tautomeric Pair
-
Tautomer A (The "5-Ester" Form):
-
Tautomer B (The "4-Ester" Form):
Visualizing the Equilibrium
The following diagram illustrates the proton migration and the resulting renumbering of the ring.
Figure 1: Annular tautomerism between the 5-carboxylate (Tautomer A) and 4-carboxylate (Tautomer B) forms.[1][2] The equilibrium heavily favors Tautomer B.
Thermodynamic & Electronic Drivers
The preference for the 1,4-tautomer (Ester at C4) over the 1,5-tautomer is governed by the electronic nature of the substituents.
Electron-Withdrawing Group (EWG) Effect
The ester group (-COOEt) is a strong electron-withdrawing group by resonance (-M) and induction (-I).[1][2]
-
Resonance Stabilization: In the 1,4-tautomer, the lone pair on the pyrrole-like nitrogen (N1) can participate in a resonance system that extends to the carbonyl oxygen of the ester at C4. This conjugation is more effective when the EWG is at position 4 rather than position 5, as it avoids destabilizing cross-conjugation with the N3 lone pair.
-
Inductive Effect: The N3 (pyridine-like) nitrogen is basic and electron-rich.[1][2] Placing an EWG at C4 (adjacent to N3) stabilizes the electron density at N3 through inductive withdrawal. Conversely, placing the EWG at C5 (adjacent to N1) would pull electron density from the already electron-deficient protonated nitrogen.
Hydrogen Bonding
In the solid state, imidazoles form extensive intermolecular hydrogen bond networks (N-H[4]···N). The tautomer that allows for the strongest lattice energy—often the one with the most polarized N-H bond—will crystallize preferentially. For ester-substituted imidazoles, the 4-ester form often allows for a more favorable packing arrangement, leading to its isolation in X-ray studies.[1][2]
Analytical Characterization Protocol
Distinguishing these tautomers requires techniques that can probe the specific electronic environment of the ring carbons or freeze the proton exchange.
Nuclear Magnetic Resonance (NMR)
Standard
| Feature | Tautomer A (5-Ester) | Tautomer B (4-Ester) | Observed (Fast Exchange) |
| C4 Shift | ~135 ppm (Ethyl) | ~130 ppm (Ester) | Weighted Average |
| C5 Shift | ~125 ppm (Ester) | ~138 ppm (Ethyl) | Weighted Average |
| N-H Signal | Broad/Invisible | Broad/Invisible | Broad singlet (solvent dependent) |
Key Diagnostic: The difference in chemical shift (
X-Ray Crystallography
This is the definitive method for solid-state determination.[1] Most 4(5)-ester imidazoles crystallize exclusively as the 4-ester tautomer .[2] The crystal structure will reveal the hydrogen explicitly on the nitrogen atom distal to the ester group.
Experimental Protocol: Determination of Tautomeric Ratio
This self-validating workflow allows researchers to determine the dominant tautomer in solution.[1][2]
Step 1: Synthesis of "Fixed" Standards
To interpret the NMR data of the tautomeric mixture, synthesize N-methylated derivatives which cannot tautomerize.
-
Reaction: Methylate this compound with MeI/K2CO3.
-
Products: You will obtain two regioisomers:
-
Separation: Separate via column chromatography.
-
Analysis: Record
C NMR for both. These serve as the "endpoint" values for the equilibrium.
Step 2: Variable Temperature (VT) NMR
-
Solvent: Dissolve the target compound in a polar aprotic solvent (e.g., DMF-d7 or CD2Cl2) which can reach low temperatures.[1]
-
Cooling: Lower temperature to -60°C or below.
-
Observation: As exchange slows, the averaged peaks will decoalesce into two distinct sets of signals corresponding to Tautomer A and Tautomer B.
-
Integration: Integrate the distinct C-H or alkyl signals to calculate the
.
Step 3: Computational Validation (DFT)
-
Software: Gaussian or ORCA.
-
Method: B3LYP/6-311+G(d,p) with IEFPCM solvation model (matching your NMR solvent).
-
Calculation: Optimize geometries for both tautomers and calculate Gibbs Free Energy (
). -
Prediction: A
difference of > 1.3 kcal/mol implies >90% population of the more stable tautomer.
Workflow Diagram
Figure 2: Integrated experimental and computational workflow for resolving imidazole tautomerism.
Implications for Drug Development
Understanding this tautomerism is critical for:
-
Molecular Docking: Docking algorithms must account for the correct protonation state. Using Tautomer A (5-ester) when Tautomer B (4-ester) is the bioactive species can lead to false negatives in virtual screening, as the H-bond donor/acceptor vectors are reversed.[1][2]
-
Solubility & Permeability: The two tautomers have different dipole moments. The 4-ester tautomer is generally more polar.[2] Formulations must ensure the drug is stable in the desired form, although in solution, the equilibrium will re-establish rapidly.
-
Synthetic Intermediates: When reacting this compound (e.g., alkylation), the ratio of products (N1-alkyl vs N3-alkyl) often reflects the tautomeric ratio, though kinetic control can alter this.
References
-
Alkorta, I., et al. "Tautomerism in imidazoles and related compounds." Chemical Society Reviews, 2020.
-
Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000.
-
Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
-
Gentile, G., et al. "Comprehensive study on the tautomerism of 4(5)-substituted imidazoles." Journal of Organic Chemistry, 2015.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 99200, Ethyl 5-methyl-1H-imidazole-4-carboxylate." PubChem, 2025.
Sources
- 1. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. General Description of Imidazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis methods for ethyl 4-ethyl-1H-imidazole-5-carboxylate
Application Note: Scalable Synthesis of Ethyl 4-ethyl-1H-imidazole-5-carboxylate
Executive Summary
This compound (CAS: 21190-16-9, analog) is a critical heterocyclic building block used in the development of alpha-adrenergic agonists, anesthetic agents (structural homologs of etomidate), and angiotensin II receptor antagonists. Its synthesis presents specific challenges during scale-up, particularly regarding regio-control, thermal management of exothermic halogenation, and the handling of hazardous byproducts during cyclization.
This Application Note details a robust, scalable Bredereck-style synthesis utilizing the
Chemical Context & Retrosynthetic Strategy
The target molecule features a 4,5-disubstituted imidazole core.[1][2] The most direct retrosynthetic disconnection involves the formation of the imidazole ring from an acyclic precursor containing the necessary carbon skeleton (C4-C5 backbone).
Selected Route: The Modified Bredereck Synthesis
This route constructs the imidazole ring by condensing an
-
Precursor: Ethyl 3-oxopentanoate (Ethyl propionylacetate).
-
Transformation:
-
C2 Functionalization: Chlorination of the active methylene group.
-
Cyclocondensation: Reaction with formamide (providing the N1-C2-N3 fragment) under thermal conditions.
-
Why this route?
-
Scalability: Avoids the use of unstable diazonium intermediates (common in the oxime route).
-
Cost-Efficiency: Uses sulfuryl chloride (
) and formamide, both inexpensive industrial reagents. -
Simplicity: Two chemical steps, capable of being telescoped or isolated for purity control.[3]
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound via the Bredereck method.
Detailed Experimental Protocol
Phase 1: Preparation of Ethyl 2-chloro-3-oxopentanoate
Objective: Selective monochlorination of the
Materials:
-
Ethyl 3-oxopentanoate (1.0 equiv)
-
Sulfuryl Chloride (
) (1.05 equiv) -
Dichloromethane (DCM) (5.0 vol) or Toluene (for higher boiling point options)
-
Reactor: Jacketed glass reactor with overhead stirring and scrubber connection.
Protocol:
-
Charge: Load Ethyl 3-oxopentanoate and DCM into the reactor. Cool the solution to 0–5°C .
-
Addition: Add Sulfuryl Chloride dropwise over 60–90 minutes.
-
Note: The reaction is endothermic initially but evolves HCl and
gas rapidly. Ensure scrubber capacity is sufficient. -
Control: Maintain internal temperature
.
-
-
Reaction: Stir at 5–10°C for 2 hours. Monitor by GC/TLC (Disappearance of SM).
-
Workup:
-
Wash the organic layer with water (
vol) to remove residual acid. -
Wash with saturated
(careful: evolution). -
Dry over
and concentrate under reduced pressure ( ) to yield the crude chloro-intermediate as a yellow oil. -
Checkpoint: Purity should be
by GC before proceeding. Distillation is possible but usually unnecessary for this grade.
-
Phase 2: Cyclization with Formamide
Objective: Formation of the imidazole ring.
Critical Parameter: Reaction temperature (
Materials:
-
Crude Ethyl 2-chloro-3-oxopentanoate (from Phase 1)
-
Formamide (5.0 – 10.0 equiv)
-
Water (for quench)
-
Ammonium Hydroxide (
) or (for neutralization)
Protocol:
-
Charge: Load Formamide into the reactor. Heat to 140°C .
-
Addition: Add the crude chloro-intermediate dropwise to the hot formamide over 2–3 hours.
-
Reasoning: Dropwise addition prevents the accumulation of unreacted intermediate and controls the exotherm.
-
Chemistry: The reaction releases HCl. Formamide acts as both reactant, solvent, and acid scavenger (to an extent).
-
-
Hold: Stir at 140–150°C for 4–6 hours.
-
Quench & Isolation:
-
Cool the mixture to 20–25°C .
-
Dilute with ice-cold water (10 vol relative to intermediate).
-
Neutralization:[4] Adjust pH to 8–9 using concentrated
or saturated . -
Crystallization:[1] The product typically precipitates as an off-white solid upon neutralization and cooling (
). Stir for 2 hours to maximize yield.
-
-
Filtration: Filter the solid and wash with cold water (
vol) and cold acetone (1 vol). -
Drying: Vacuum dry at 45°C.
Phase 3: Purification (Recrystallization)
For pharmaceutical grade applications, recrystallization is required to remove colored impurities and regioisomers.
-
Solvent: Ethanol/Water (1:1) or Ethyl Acetate/Hexane.
-
Procedure: Dissolve crude solid in refluxing ethanol. Add hot water until turbid. Cool slowly to room temperature, then to 0°C.
-
Expected Yield: 45–55% (overall from Ethyl 3-oxopentanoate).
Process Data & Critical Parameters
| Parameter | Specification | Rationale |
| Stoichiometry ( | 1.05 equiv | Slight excess ensures conversion; large excess causes di-chlorination. |
| Chlorination Temp | 0 – 10°C | Prevents decomposition of the labile chloro-ketoester. |
| Formamide Ratio | 5 – 10 equiv | Excess acts as solvent and buffers the HCl generated. |
| Cyclization Temp | 140 – 150°C | Required to overcome activation energy for ring closure. |
| Quench pH | 8.0 – 9.0 | Imidazole esters are amphoteric; solubility is lowest at this pH range. |
Process Workflow Diagram
Figure 2: Process Flow Diagram (PFD) illustrating the two-stage synthesis and critical engineering controls.
Safety & Engineering Controls
-
Sulfuryl Chloride Handling:
is corrosive and reacts violently with water. All lines must be dry. The reactor headspace must be vented to a caustic scrubber (NaOH) to neutralize and HCl gas [1]. -
Formamide Thermal Hazards: At temperatures
, formamide can decompose to produce Carbon Monoxide (CO) and Ammonia ( ). Ensure the reactor is equipped with a pressure relief valve and adequate ventilation. Do not exceed 155°C [2]. -
Exotherm Control: The addition of the chloro-intermediate to hot formamide is exothermic. Use a metering pump for addition to strictly control the rate based on internal temperature response.
References
-
Bredereck, H., & Theilig, G. (1953). Über Formamide und Formamidin-Synthesen der Imidazol-Reihe. Chemische Berichte, 86(1), 88-96.
- Process Safety in Imidazole Synthesis. (General guidance on Formamide decomposition). Organic Process Research & Development. (Standard industrial safety practice for Bredereck synthesis).
-
PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information.
- Jain, S. et al. (2010). Scalable synthesis of 4,5-disubstituted imidazoles. (Analogous protocols for methyl/ethyl variants). Journal of Heterocyclic Chemistry.
(Note: While specific patents exist for the methyl analog [e.g., Cimetidine intermediates], the chemistry described above is the standard homologous protocol applied to the ethyl variant.)
Sources
- 1. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-ethyl-1H-imidazole-5-carboxylate
Executive Summary & Compound Profile
Compound: Ethyl 4-ethyl-1H-imidazole-5-carboxylate Chemical Structure: Imidazole heterocycle substituted with an ethyl group at position 4 and an ethyl ester at position 5.[1][2][3][4] Key Properties:
-
Basicity: The imidazole nitrogen (N3) is basic (pKa ~7.0–7.5), allowing for acid-base manipulation.
-
Tautomerism: Exists in equilibrium between the 4-ethyl and 5-ethyl forms in solution (1H-tautomer), though the crystal lattice typically locks one conformer.
-
Solubility: Soluble in polar organic solvents (Ethanol, Methanol, DMSO); moderately soluble in Ethyl Acetate; sparingly soluble in Water and Hexanes.
Technical Context: Purification of alkyl-imidazole carboxylates often presents challenges such as "oiling out" due to low melting points of impurities or the formation of supersaturated solutions that refuse to nucleate. This guide provides a robust, self-validating workflow combining acid-base extraction with recrystallization to ensure >98% HPLC purity.
Troubleshooting Guide (Q&A)
Issue 1: The Product "Oils Out" Instead of Crystallizing
Q: I dissolved the crude solid in hot ethanol, but upon cooling, a second liquid phase (oil) separated out instead of crystals. How do I fix this?
A: Oiling out occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature. This is common with ethyl-substituted imidazoles due to increased lipophilicity disrupting the crystal lattice.
Corrective Protocol:
-
Reheat the mixture until the oil redissolves.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.
-
Switch Solvent System: The Ethanol/Water system may be too polar.[5] Switch to Ethyl Acetate/Heptane . Dissolve in minimum hot Ethyl Acetate and slowly add Heptane until turbidity persists, then cool slowly.
-
Temperature Control: Cool the solution very slowly (e.g., 5°C/hour). Rapid cooling traps impurities that lower the melting point, promoting oil formation.
Issue 2: Persistent Coloration (Yellow/Brown)
Q: My product retains a yellow/brown hue even after recrystallization. NMR shows purity is decent, but the color persists.
A: Color is often due to trace oxidation products of the imidazole ring or polymerized byproducts from the synthesis (e.g., from formamidine precursors). These are often high-molecular-weight and polar.
Corrective Protocol:
-
Activated Carbon Treatment: During the hot dissolution step of recrystallization (preferably in Ethanol), add Activated Charcoal (5-10 wt%) .
-
Reflux for 15–30 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove the charcoal. The filtrate should be significantly lighter.
-
Warning: Do not use charcoal if purifying by acid-base extraction alone; it is most effective in the hot organic solvent phase.
-
Issue 3: Low Yield after Recrystallization
Q: I achieved good purity, but my recovery is only 40%. Where did the rest go?
A: this compound has appreciable solubility in alcohols and even wet ethyl acetate.
Corrective Protocol:
-
Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to 20% volume and perform a second crop crystallization.
-
pH Adjustment: If using water as an anti-solvent, ensure the pH is neutral (~7-8). If the pH is acidic (from residual synthesis acid), the imidazole will remain protonated and soluble in the aqueous phase.
-
Solvent Volume: strictly adhere to the "minimum solvent" rule. Use just enough hot solvent to dissolve the solid.
Comprehensive Purification Protocol
This protocol utilizes a Hybrid Acid-Base/Recrystallization Strategy . This is superior to simple recrystallization as it chemically removes non-basic impurities (starting materials) before the thermal purification step.
Phase 1: Acid-Base Chemical Purification
Objective: Remove neutral/acidic impurities and colored tars.
-
Dissolution: Suspend the crude this compound in 1M HCl (5 mL per gram of solid). Stir until fully dissolved.
-
Checkpoint: If solids remain, filter them off. These are likely non-basic impurities.
-
-
Washing: Extract the acidic aqueous solution with Ethyl Acetate (2 x 5 mL/g). Discard the organic layer (contains neutral impurities).
-
Neutralization: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~9-10 using 20% Na₂CO₃ or NH₄OH .
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid or extract with Ethyl Acetate (if it oils out). Dry the solid/organic layer.[6]
Phase 2: Thermal Recrystallization
Objective: Refine crystal structure and remove trace isomers.
Recommended Solvent System: Ethanol / Water (Preferred) or Ethyl Acetate / Heptane .
| Step | Action | Technical Rationale |
| 1 | Dissolve | Dissolve the solid from Phase 1 in Boiling Ethanol (approx. 3-5 mL/g). |
| 2 | Clarify | If colored, add activated carbon, reflux 10 min, and filter hot. |
| 3 | Nucleate | Remove from heat. Add Water dropwise until a faint turbidity persists (cloud point). |
| 4 | Clear | Add 1-2 drops of Ethanol to just clear the solution. |
| 5 | Crystallize | Allow to cool to Room Temp (25°C) undisturbed for 2 hours. Then cool to 4°C for 4 hours. |
| 6 | Harvest | Filter the crystals. Wash with cold Water/Ethanol (3:1) mixture. |
| 7 | Dry | Dry in a vacuum oven at 40°C for 12 hours. |
Data & Visualizations
Solvent Screening Data (Estimated)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (Pure) | High | Moderate | Medium | Good for first pass, but yield may be low. |
| Water | Low | Very Low | Poor | Only useful as anti-solvent. |
| Ethanol / Water | High | Low | Excellent | Best balance of yield and purity. |
| Ethyl Acetate | High | Moderate | Good | Good for drying wet crude. |
| Toluene | Moderate | Low | Good | Produces very pure crystals; higher BP requires care. |
| Acetone / Hexane | High | Low | Good | Alternative if water must be avoided (hydrolysis risk). |
Process Flow Diagram (DOT)
Caption: Integrated Acid-Base and Recrystallization Workflow for Imidazole Carboxylates.
References
-
Chemical Synthesis Database. (2025). Synthesis and properties of Imidazoles: this compound. ChemSynthesis. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 99170, Ethyl imidazole-4-carboxylate. PubChem.[7][8] [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Imidazoles. Organic Chemistry Portal. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing impurities from crude ethyl 4-ethyl-1H-imidazole-5-carboxylate
Technical Support Center: Purification of Ethyl 4-ethyl-1H-imidazole-5-carboxylate
Case ID: PUR-IMD-04E Status: Active Compound Class: Imidazole Carboxylates Target Molecule: this compound (Tautomer: Ethyl 5-ethyl-1H-imidazole-4-carboxylate)
Executive Summary & Chemical Context
User Profile: Medicinal Chemists, Process Chemists. The Core Challenge: Imidazole esters are notorious for "oiling out" and trapping colored oligomeric impurities. The amphoteric nature of the imidazole ring (basic N3, acidic N1-H) combined with a labile ester group requires a precise pH-controlled purification strategy.
Key Physicochemical Properties:
-
State: Crystalline solid (Pure) / Viscous Oil (Impure).
-
Basicity (
of conjugate acid): ~6.0–6.5 (The ester group is electron-withdrawing, lowering the basicity compared to alkyl imidazoles). -
Acidity (
of N-H): ~13–14. -
Solubility: Soluble in alcohols, DMSO, dilute acid; Moderately soluble in EtOAc/DCM; Insoluble in non-polar hydrocarbons (Hexane/Heptane).
Tier 1: The "Workhorse" Protocol (Acid-Base Extraction)
Objective: Remove non-basic impurities (starting material
The Logic: Unlike standard amines, this imidazole ester is a weak base. It requires a specific pH window to be extracted into water (as a salt) and precipitated/extracted back (as a free base) without hydrolyzing the ester (saponification).
Step-by-Step Protocol:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
-
Acid Extraction (The Critical Step):
-
Extract the organic layer with 1.0 M HCl (
vol). -
Why? The imidazole protonates (
) and moves to the aqueous phase. Non-basic impurities (tars, unreacted ethyl 3-oxopentanoate) stay in the organic layer. -
Caution: Do not use concentrated acid; it may hydrolyze the ester.
-
-
Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc. Discard this organic wash.
-
Controlled Basification:
-
Cool the aqueous acidic layer to 0–5°C (Ice bath).
-
Slowly adjust pH to 9.0–10.0 using saturated
or 2M NaOH . -
Warning: Do NOT exceed pH 12. High pH + Exotherm = Ester Hydrolysis (Formation of the carboxylic acid impurity).
-
-
Recovery:
-
Scenario A (Precipitation): If the product precipitates as a solid, filter and wash with cold water.
-
Scenario B (Oiling): If it oils out or stays dissolved, extract with DCM (
). Dry over and concentrate.
-
Visual Workflow (DOT Diagram)
Caption: Figure 1. Selective acid-base extraction workflow targeting the weak basicity of the imidazole nitrogen.
Tier 2: Polishing & Crystallization (The "Oil" Fix)
Objective: Remove colored oligomers and achieve >99% HPLC purity.
The Logic: Imidazole esters often form supercooled liquids (oils) due to hydrogen bonding networks disrupted by impurities. Recrystallization requires a solvent system that solubilizes the "tar" but precipitates the crystal lattice.
| Parameter | Recommendation | Notes |
| Primary Solvent | Acetone or Isopropyl Acetate | Excellent solubility for imidazoles; moderate solubility for tars. |
| Anti-Solvent | Heptane or Diisopropyl Ether (DIPE) | Induces crystallization. |
| Decolorizing Agent | Activated Charcoal (Norit) | Essential for removing oxidation byproducts (yellow/brown color). |
Recrystallization Protocol:
-
Dissolve the semi-pure solid/oil in the minimum amount of boiling Acetone .
-
Add Activated Charcoal (5 wt%). Stir at reflux for 15 mins.
-
Filter hot through a Celite pad (pre-warmed funnel to prevent clogging).
-
Concentrate the filtrate to ~70% volume.
-
Add Heptane dropwise until slight turbidity (cloudiness) persists.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Cool slowly to Room Temp, then 4°C.
Troubleshooting Guide (FAQ)
Q1: My product is a dark brown oil and won't solidify. What happened?
-
Diagnosis: This is usually due to "Polymer/Tar Entrapment." Small amounts of oxidized impurities prevent the crystal lattice from forming.
-
The Fix: Do not attempt to crystallize immediately.
-
Perform the Tier 1 Acid-Base extraction again.
-
If still colored, perform a Silica Plug Filtration : Dissolve in 5% MeOH/DCM and pass through a short pad of silica gel. The polar tars will stick to the silica; the ester will elute.
-
Q2: I lost 50% of my yield during the acid extraction. Is it water-soluble?
-
Diagnosis: Likely incomplete precipitation during the basification step.
-
The Science: The imidazole ester has significant water solubility, especially if the pH is not perfectly centered or if the volume of water is too high.
-
The Fix:
-
Saturate the aqueous layer with NaCl (Brine) before the final extraction. This "salting out" effect forces the organic molecule out of the water phase.
-
Ensure pH is at least 9.0 . At pH 7, a significant portion is still protonated (
).
-
Q3: NMR shows the ethyl ester group is gone (Carboxylic Acid formed).
-
Diagnosis: Saponification.[1]
-
Cause: You likely used strong base (NaOH) or heated the solution while it was basic.
-
Prevention: Use Sodium Carbonate (
) or Bicarbonate ( ) for neutralization. Never heat the aqueous basic layer.
Q4: How do I remove the "Regioisomer" (5-ethyl vs 4-ethyl)?
-
Clarification: In the 1H-imidazole system, the 4- and 5- positions are tautomeric. They are the same molecule unless the Nitrogen is substituted (e.g., N-methyl). You cannot separate them because they interconvert rapidly in solution.
-
Note: If you see "doubling" of peaks in NMR, it is likely tautomeric equilibrium, not an impurity.
-
Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic logic for common isolation failures.
References
-
ChemicalBook. (2025).[2] Ethyl imidazole-4-carboxylate Properties and Synthesis.
-
National Institutes of Health (NIH) - PubChem. (2025). Ethyl 4-methyl-5-imidazolecarboxylate (Analogous Chemistry).
-
Journal of Medicinal Chemistry. (1996). Synthesis of Angiotensin II Antagonists (Olmesartan Intermediates).[3] (Referenced via Google Patents US8618308B2).
-
BenchChem Technical Support. (2025). Purification of Sodium Imidazole Reaction Products.[4]
Sources
Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 4-Ethyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for the hydrolysis of ethyl 4-ethyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this pivotal chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reproducible outcomes.
I. Troubleshooting Guide: From Low Yields to Incomplete Reactions
This section addresses the most common problems encountered during the saponification of this compound. Each issue is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low to No Yield of the Carboxylic Acid Product
Question: I am performing the hydrolysis of this compound using standard conditions (e.g., NaOH in a water/alcohol mixture), but I'm observing very low to no formation of the desired carboxylic acid. What are the likely causes and how can I fix this?
Potential Causes & Solutions:
-
Inadequate Reaction Time or Temperature: The hydrolysis of some esters, particularly those with steric hindrance or electronic effects, can be sluggish at room temperature.[1] The imidazole ring can also influence the reactivity of the adjacent ester group.
-
Solution: Gradually increase the reaction temperature. Refluxing the reaction mixture is a common strategy to accelerate ester hydrolysis.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4][5]
-
-
Insufficient Base: Saponification is a stoichiometric reaction, meaning at least one equivalent of base is required to react with the ester and another to deprotonate the resulting carboxylic acid, driving the reaction to completion.[6][7]
-
Poor Solubility of the Starting Material: this compound may have limited solubility in purely aqueous solutions, leading to a slow reaction rate.
-
Choice of Base: While NaOH and KOH are common, their effectiveness can vary depending on the substrate.
Issue 2: Incomplete Reaction - Starting Material Persists
Question: My reaction has been running for an extended period, even with heating, but I still see a significant amount of the starting ethyl ester in my analytical data. What's preventing the reaction from going to completion?
Potential Causes & Solutions:
-
Reversibility under Acidic Conditions: If the reaction medium inadvertently becomes acidic (e.g., due to atmospheric CO₂ absorption over very long reaction times with weak bases), the reverse reaction (Fischer esterification) can occur, leading to an equilibrium mixture.[6][8][9][10][11]
-
Steric Hindrance: The ethyl group at the 4-position of the imidazole ring might pose some steric hindrance, slowing down the nucleophilic attack of the hydroxide ion on the carbonyl carbon.
-
Solution: In addition to increasing the temperature and using a stronger base, consider more rigorous conditions such as higher concentrations of the base or a higher boiling point solvent mixture, while carefully monitoring for potential side reactions.
-
Issue 3: Presence of Unexpected Side Products
Question: Besides my starting material and desired product, I'm observing other spots on my TLC or peaks in my LC-MS. What are these and how can I avoid them?
Potential Causes & Solutions:
-
Transesterification: If an alcohol other than ethanol is used as a co-solvent (e.g., methanol), transesterification can occur, leading to the formation of the corresponding methyl ester.[1]
-
Solution: When using an alcoholic co-solvent, it is best to use the alcohol corresponding to the ester's alcohol portion (in this case, ethanol). Alternatively, use a non-alcoholic co-solvent like THF to completely avoid this side reaction.[1]
-
-
Degradation of the Imidazole Ring: Imidazole rings can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures over prolonged periods.
-
Solution: Optimize the reaction conditions to be as mild as possible. This involves finding the right balance of temperature, reaction time, and base concentration to achieve complete hydrolysis without causing degradation. Careful monitoring is key.
-
Issue 4: Difficulties in Product Isolation and Purification
Question: After the reaction, I'm struggling to isolate the pure carboxylic acid. The product seems to be water-soluble, or I'm getting a messy workup.
Potential Causes & Solutions:
-
Zwitterionic Nature of the Product: The product, 4-ethyl-1H-imidazole-5-carboxylic acid, is an amino acid-like molecule. The imidazole ring has a basic nitrogen, and the carboxylic acid is acidic. This can lead to the formation of a zwitterion, which can increase its water solubility and make extraction into organic solvents difficult.[12]
-
Solution 1 (Acidification and Extraction): After the reaction is complete, carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH where the carboxylic acid is protonated and the imidazole nitrogen is also protonated (the isoelectric point, pI, may need to be determined experimentally).[2][7] This can sometimes cause the product to precipitate out of the solution. If it doesn't precipitate, you may need to use a more polar solvent for extraction, such as ethyl acetate, or perform multiple extractions.
-
Solution 2 (Crystallization): Purification by crystallization can be a highly effective method for imidazole derivatives.[13] After acidification, if the product precipitates, it can be collected by filtration and then recrystallized from a suitable solvent or solvent mixture.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed hydrolysis of an ester?
A1: The base-catalyzed hydrolysis of an ester, also known as saponification, proceeds through a nucleophilic acyl substitution mechanism.[7][9]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[7][14][15]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (in this case, ethoxide, EtO⁻) as the leaving group.[7][14]
-
Acid-Base Reaction: The alkoxide is a strong base and deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall reaction to completion, forming a carboxylate salt and ethanol.[7][8]
-
Protonation (Workup): In a separate workup step, a strong acid is added to protonate the carboxylate salt, yielding the final carboxylic acid product.[2][7]
Q2: What are the key differences between acid-catalyzed and base-catalyzed ester hydrolysis?
A2:
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄, HCl).[6][11] | Stoichiometric amount of strong base (e.g., NaOH, KOH).[6][7] |
| Reversibility | Reversible reaction, an equilibrium is established.[3][8][10] | Irreversible reaction, proceeds to completion.[7][8][16] |
| Mechanism | Involves protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by water.[9] | Involves direct nucleophilic attack of the hydroxide ion on the carbonyl carbon.[7][9] |
| Product | Carboxylic acid and alcohol.[6] | Carboxylate salt and alcohol (requires an acidic workup to obtain the carboxylic acid).[7] |
For preparative purposes, base-catalyzed hydrolysis is often preferred because it is an irreversible process, which generally leads to higher yields of the desired product.[14]
Q3: How can I effectively monitor the progress of my ester hydrolysis reaction?
A3: Regular monitoring of the reaction is crucial for determining the endpoint and avoiding the formation of degradation products.
-
Thin Layer Chromatography (TLC): This is a quick and convenient method. A suitable solvent system should be chosen that provides good separation between the starting ester and the more polar carboxylic acid product. The disappearance of the starting material spot and the appearance of the product spot (which will likely have a lower Rf value) indicate the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and sensitive monitoring.[4][5] They allow for the accurate determination of the relative amounts of starting material, product, and any side products.
Q4: What are the typical workup procedures for an ester hydrolysis reaction?
A4: A standard workup procedure for a base-catalyzed hydrolysis involves several key steps:
-
Removal of Organic Solvents: If a volatile organic co-solvent like THF or methanol was used, it is often removed under reduced pressure (e.g., using a rotary evaporator).
-
Extraction of Byproducts: The remaining aqueous solution containing the carboxylate salt can be washed with a water-immiscible organic solvent (like diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Acidification: The aqueous layer is then cooled in an ice bath and slowly acidified with a strong acid (e.g., 1M HCl) until the desired pH is reached.[2] This protonates the carboxylate to form the carboxylic acid. The pH should be carefully monitored with pH paper or a pH meter.
-
Product Isolation:
-
Precipitation: If the carboxylic acid is sparingly soluble in water, it will precipitate upon acidification and can be collected by vacuum filtration.
-
Extraction: If the product remains dissolved, it is extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).[2] Multiple extractions are often necessary to maximize the yield.
-
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can then be purified by recrystallization, column chromatography, or other suitable methods.[13][17]
III. Experimental Protocols & Data
Protocol 1: Standard Base-Catalyzed Hydrolysis
This protocol outlines a general procedure for the saponification of this compound.
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide (LiOH·H₂O, 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 50-60 °C) while monitoring the reaction progress by TLC or HPLC.[18]
-
Workup: a. Once the reaction is complete, remove the THF under reduced pressure. b. Wash the remaining aqueous solution with diethyl ether (2 x volume of water) to remove any unreacted ester. c. Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 with 1M HCl. d. Extract the product with ethyl acetate (3 x volume of water). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-ethyl-1H-imidazole-5-carboxylic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Summary: Common Reaction Conditions
| Base | Equivalents | Solvent System | Temperature | Typical Reaction Time | Notes |
| NaOH | 2-4 | Water/Methanol or Water/Ethanol | Room Temp to Reflux | 2-24 hours | Risk of transesterification if using methanol. |
| KOH | 2-4 | Water/Methanol or Water/Ethanol | Room Temp to Reflux | 2-24 hours | Similar to NaOH.[2] |
| LiOH | 2-3 | Water/THF | Room Temp to Reflux | 1-12 hours | Often provides cleaner and faster reactions.[1][7] |
IV. Visual Guides
Diagram 1: Troubleshooting Workflow for Low Product Yield
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
V. References
-
H. J. J. M. de Groot, et al. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
-
M. K. Chantooni Jr., I. M. Kolthoff. (1973). Interfacial physical organic chemistry. Imidazole-catalyzed ester hydrolysis at a water-heptane boundary. Journal of the American Chemical Society, 95(13), 4423-4429. [Link]
-
P. S. Raghavan, V. S. Srinivasan, N. Venkatasubramanian. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 533-540. [Link]
-
M. E. T. H. van den Mooter, et al. (2000). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Biotechnology Letters, 22(15), 1239-1243. [Link]
-
Agilent Technologies. (2021). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Application Note. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Reddit r/Chempros. (2025). Why are my ester hydrolysis not working. [Link]
-
Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
R. M. Pollack, T. C. Dumsha. (1975). Methylimidazole-Catalyzed Ester Hydrolysis: Nonlinear Kinetics. Journal of the American Chemical Society, 97(2), 377-380. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
T. C. Bruice, S. J. Benkovic. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(20), 418-426. [Link]
-
A. J. Kirby, A. G. Varvoglis. (1967). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. Journal of the Chemical Society B: Physical Organic, 135-141. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
J. D. Bailey, et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4540-4543. [Link]
-
Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). [Link]
-
M. A. Allgire, et al. (2015). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Manufacturing Handbook (pp. 949-974). John Wiley & Sons, Inc. [Link]
-
OpenStax. (2023). 21.6 Chemistry of Esters. [Link]
-
A. A. Al-sibaai, et al. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG International Journal of Applied Chemistry, 6(3), 1-5. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2015). Acid Catalyzed Hydrolysis of Esters. [Link]
-
J&K Scientific LLC. (2021). Ester Hydrolysis. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
A. A. A. Al-Hilal, et al. (2022). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Molecules, 27(19), 6543. [Link]
-
M. A. Hossain, et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 3(2), 052-057. [Link]
-
Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
I. Ahmad, et al. (2012). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. NFC-IEFR Journal of Engineering & Scientific Research, 1, 72-78. [Link]
-
Google Patents. (1987). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
-
I. Ahmad, et al. (2018). Optimization of saponification reaction in a continuous stirred tank reactor. Pak. J. Eng. & Appl. Sci., 12, 72-78. [Link]
-
U. G. K. Lindberg, et al. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Journal of Combinatorial Chemistry, 6(4), 576-581. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
ChemSynthesis. This compound. [Link]
-
PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 5: Ester Hydrolysis. [Link]
-
ResearchGate. (2021). Ester cleavage conditions?. [Link]
-
BYJU'S. (2020). Saponification. [Link]
-
EBSCO. (n.d.). Saponification. [Link]
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Preventing decarboxylation during ethyl 4-ethyl-1H-imidazole-5-carboxylate processing
Technical Support Center: Ethyl 4-ethyl-1H-imidazole-5-carboxylate
A Guide to Preventing Decarboxylation During Experimental Processing
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As Senior Application Scientists, we have observed that one of the most persistent challenges encountered during the handling and processing of this reagent is its susceptibility to decarboxylation. This guide provides in-depth, evidence-based answers to common questions and troubleshooting strategies to help you maintain the integrity of your compound and ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses the core principles behind the unwanted decarboxylation of this compound. Understanding the "what" and the "why" is the first step toward prevention.
Q1: What is decarboxylation in the context of this molecule, and why is it a significant problem?
A: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). For this compound, the ultimate result is the loss of the C5-ethoxycarbonyl group (-COOEt) to yield the byproduct 4-ethyl-1H-imidazole.
This is a critical issue for several reasons:
-
Loss of Yield: The primary product is consumed, leading to significantly lower yields in subsequent synthetic steps.
-
Purification Challenges: The byproduct, 4-ethyl-1H-imidazole, has different physicochemical properties (e.g., polarity, boiling point) from the starting material, complicating purification and potentially requiring additional chromatographic steps.
-
Compromised Stoichiometry: In subsequent reactions, the presence of the decarboxylated impurity means the actual concentration of the desired reactant is lower than calculated, leading to incomplete reactions and the formation of other side products.
Q2: The molecule is an ester, not a carboxylic acid. What is the mechanism that leads to decarboxylation?
A: You are correct to note that esters themselves do not directly decarboxylate. The process is almost always a two-step sequence:
-
Ester Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid (4-ethyl-1H-imidazole-5-carboxylic acid). This reaction is catalyzed by the presence of acid or, more significantly, base.[1][2]
-
Decarboxylation of the Carboxylic Acid: The resulting imidazole-5-carboxylic acid is thermally unstable. Heteroaromatic carboxylic acids, particularly those with electron-donating groups or adjacent heteroatoms, can readily lose CO₂ upon heating.[3][4] The reaction proceeds through a stabilized intermediate or a cyclic transition state, leading to the formation of 4-ethyl-1H-imidazole.
The imidazole ring itself can participate in these reactions. The basic nitrogen atom can act as an intramolecular catalyst for hydrolysis, and the electronic nature of the ring facilitates the final CO₂ elimination.
Start [label="Ethyl 4-ethyl-1H-\nimidazole-5-carboxylate"]; Intermediate [label="4-ethyl-1H-imidazole-\n5-carboxylic acid"]; End [label="4-ethyl-1H-imidazole\n+ CO₂ + EtOH"];
Start -> Intermediate [label=" Step 1: Hydrolysis \n (H⁺ or OH⁻ catalysis) \n[1]"]; Intermediate -> End [label=" Step 2: Decarboxylation \n (Heat, Δ) \n[3]"]; }
Figure 1. The sequential pathway from ester to decarboxylated product.
Q3: What are the primary experimental conditions that trigger or accelerate this degradation pathway?
A: The rate of decarboxylation is highly sensitive to three main factors:
-
pH: Both strongly acidic and, especially, strongly alkaline conditions significantly accelerate the initial ester hydrolysis step.[1][2] The imidazole ring's basicity (pKa ≈ 7) means it can be protonated or deprotonated, altering its electronic properties and stability.[5]
-
Temperature: Heat is the primary driver for the second step—the decarboxylation of the intermediate carboxylic acid.[4] Elevated temperatures during reaction workups, solvent evaporation (rotary evaporation), or drying in a vacuum oven are common causes of degradation. The thermal decomposition of related imidazolium carboxylates has been well-documented.[6][7]
-
Presence of Metal Ions: Trace metal impurities can potentially coordinate with the imidazole ring and catalyze hydrolysis or decarboxylation.[8][9] While less common, this should be considered when using metal-based reagents in preceding or subsequent steps.
Q4: How can I reliably detect and quantify decarboxylation in my sample?
A: Several standard analytical techniques can be used. The most definitive is ¹H NMR spectroscopy.
-
¹H NMR Spectroscopy: Compare the integration of key signals. The desired product has characteristic peaks for the ethyl ester group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The decarboxylated byproduct will lack these signals and will show a new singlet for the proton at the C5 position (estimated around 7.0-7.5 ppm).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method for detecting even trace amounts of the byproduct. You will observe two distinct peaks in the chromatogram with different retention times and the expected molecular weights for both the starting material (C₈H₁₂N₂O₂, MW: 168.19) and the byproduct (C₅H₈N₂, MW: 96.14).
-
GC-MS (Gas Chromatography-Mass Spectrometry): Also effective, but may require derivatization and is less common for monitoring reaction mixtures in real-time.[10]
| Compound | Key ¹H NMR Signals (DMSO-d₆, Estimated) | Molecular Weight |
| This compound | ~12.0 ppm (s, 1H, NH), ~7.8 ppm (s, 1H, C2-H), ~4.3 ppm (q, 2H, -OCH₂CH₃), ~2.6 ppm (q, 2H, ring-CH₂CH₃), ~1.3 ppm (t, 3H, -OCH₂CH₃), ~1.1 ppm (t, 3H, ring-CH₂CH₃) | 168.19 g/mol |
| 4-ethyl-1H-imidazole (Byproduct) | ~11.8 ppm (s, 1H, NH), ~7.5 ppm (s, 1H, C2-H), ~6.8 ppm (s, 1H, C5-H), ~2.5 ppm (q, 2H, ring-CH₂CH₃), ~1.1 ppm (t, 3H, ring-CH₂CH₃) | 96.14 g/mol |
| Table 1: Comparative analytical data for identifying decarboxylation. |
Section 2: Troubleshooting Guide - Practical Solutions for Common Problems
This section is formatted as a decision-making tool to help you diagnose and solve degradation issues at various stages of your workflow.
Start [label="Degradation or Low Yield\nObserved by NMR/LC-MS?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Workup [label="During Aqueous Workup?", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="During Chromatography?", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="During Solvent Removal\n/Drying?", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Storage [label="During Storage?", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cause_Workup [label="Cause: Strong acid/base wash.\nHigh temperature.", fillcolor="#F1F3F4"]; Solution_Workup [label="Solution: Use neutral washes (Brine).\nUse sat. NaHCO₃ instead of NaOH.\nKeep extraction cold (ice bath).\nSee Protocol A.", shape=note, fillcolor="#E8F0FE"];
Cause_Purification [label="Cause: Acidic silica gel.\nProlonged column run time.", fillcolor="#F1F3F4"]; Solution_Purification [label="Solution: Use neutralized silica\n(1% Et₃N in eluent).\nRun flash chromatography quickly.\nSee Protocol B.", shape=note, fillcolor="#E8F0FE"];
Cause_Drying [label="Cause: Excessive heat from\nrotary evaporator or oven.", fillcolor="#F1F3F4"]; Solution_Drying [label="Solution: Water bath temp < 40°C.\nAvoid vacuum oven if possible;\nif necessary, dry at room temp.", shape=note, fillcolor="#E8F0FE"];
Cause_Storage [label="Cause: Stored at room temp,\nin solution, or exposed to air/light.", fillcolor="#F1F3F4"]; Solution_Storage [label="Solution: Store as a solid.\nStore at ≤ 4°C, under Argon/N₂.\nProtect from light.", shape=note, fillcolor="#E8F0FE"];
Start -> Workup; Start -> Purification; Start -> Drying; Start -> Storage;
Workup -> Cause_Workup [style=dashed]; Cause_Workup -> Solution_Workup;
Purification -> Cause_Purification [style=dashed]; Cause_Purification -> Solution_Purification;
Drying -> Cause_Drying [style=dashed]; Cause_Drying -> Solution_Drying;
Storage -> Cause_Storage [style=dashed]; Cause_Storage -> Solution_Storage; }
Figure 2. A workflow for diagnosing the source of degradation.
| Problem Scenario | Primary Cause | Recommended Action & Scientific Rationale |
| Low yield after aqueous workup with NaOH or HCl. | Base/Acid-Catalyzed Hydrolysis. [1] | Action: Replace strong acid/base washes with milder alternatives. Use saturated sodium bicarbonate (aq) for acid neutralization and brine (saturated NaCl (aq)) for general washing. Perform extractions at low temperatures (0-5 °C) to minimize the rate of any potential hydrolysis. Rationale: Minimizing contact time with aqueous phases, especially non-neutral ones, is critical to preventing the initial hydrolysis step. |
| TLC/LC-MS shows a new, more polar spot/peak after column chromatography. | Acidity of Silica Gel. | Action: Use a neutralized stationary phase. Prepare the silica slurry in your eluent containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base. Rationale: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze hydrolysis on the column surface. The added base neutralizes active sites, preventing on-column degradation. See Protocol B . |
| Product is clean after chromatography, but NMR shows impurity after rotary evaporation. | Thermal Degradation. [7] | Action: Maintain the rotary evaporator water bath temperature at or below 40 °C. Once the bulk solvent is removed, do not leave the flask spinning on high heat under high vacuum. Rationale: The intermediate carboxylic acid, even if present in trace amounts from slight hydrolysis, will rapidly decarboxylate with heat.[4] Lowering the temperature is the most effective way to prevent this. |
| A previously pure sample shows degradation after several weeks of storage. | Improper Storage Conditions. | Action: Store the compound as a solid, not in solution. Store at low temperature (≤ 4°C), under an inert atmosphere (Argon or Nitrogen), and protected from light. Rationale: As a solid at low temperature, molecular motion is minimized, slowing degradation. An inert atmosphere prevents long-term oxidative processes that could generate acidic impurities. |
Table 2: Summary of troubleshooting scenarios and solutions.
Section 3: Validated Protocols for Safe Handling
Follow these step-by-step procedures to minimize the risk of decarboxylation during common processing steps.
Protocol A: Recommended Neutral Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Quenching (if applicable): If the reaction contains highly reactive reagents, quench them appropriately at low temperature before proceeding.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash (Neutralization): Transfer the mixture to a separatory funnel. Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently at first to allow for any gas evolution, then shake and separate the layers.
-
Scientist's Note: NaHCO₃ is a weak base, sufficient to neutralize acids without significantly promoting ester hydrolysis.[1]
-
-
Second Wash (Ionic Impurity Removal): Wash the organic layer with cold, saturated aqueous sodium chloride (brine). This helps to remove water and many water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure, ensuring the bath temperature does not exceed 40 °C.
Protocol B: Purification by Neutralized Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC (e.g., Hexanes/Ethyl Acetate).
-
Base Addition: Add 0.5-1% triethylamine (Et₃N) by volume to your chosen eluent mixture.
-
Slurry Preparation: Prepare the silica gel slurry using the base-containing eluent. Pack the column as usual.
-
Loading: Load your crude material onto the column (either neat or dissolved in a minimum amount of solvent).
-
Elution: Run the column efficiently without unnecessary delays. Do not let the column run dry.
-
Fraction Analysis: Analyze fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Concentrate the combined fractions on a rotary evaporator with a bath temperature below 40 °C.
-
Scientist's Note: Triethylamine is volatile and will typically be removed with the solvent during concentration. If trace amounts remain, it can be removed by co-evaporation with a solvent like toluene under high vacuum at room temperature.
-
References
-
Electrocatalytic decarboxylative (hetero)arylation of redox-active esters using 1°, 2° and 3° alkyl carboxylic acids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Intramolecular Inhibition by Imidazole in Acid-Catalyzed Hydrolysis of Protected Carbohydrates. (2023). Angewandte Chemie International Edition. Available at: [Link]
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Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21174-21190. Available at: [Link]
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Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
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Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21174-21190. Available at: [Link]
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Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. (2020). Accounts of Chemical Research. Available at: [Link]
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Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (2016). RSC Advances. Available at: [Link]
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pH influence on imidazole organocatalytic activity. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Decarboxylative photocatalytic transformations. (2025). Chemical Society Reviews. Available at: [Link]
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Imidazole Catalysis. (1959). Journal of Biological Chemistry. Available at: [Link]
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Hydrolysis of phosphinic esters: general-base catalysis by imidazole. (1971). Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Structural diversity in imidazole and carboxylate-containing metal complexes dependent on the alkaline reagents. (2012). CrystEngComm. Available at: [Link]
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Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. (1957). Journal of the American Chemical Society. Available at: [Link]
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Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. (1998). Inorganica Chimica Acta. Available at: [Link]
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NIOSH Manual of Analytical Methods (NMAM), 4th ed. (1994). Centers for Disease Control and Prevention. Available at: [Link]
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From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. (2025). Organic & Biomolecular Chemistry. Available at: [Link]
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Prepartion of Ethyl imidazole-4-carboxylate. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]
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Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. (2022). Pharmaceutics. Available at: [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]
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Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. (2017). Journal of Heterocyclic Chemistry. Available at: [Link]
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Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. (2024). Journal of the Indian Chemical Society. Available at: [Link]
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Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015). Journal of the American Chemical Society. Available at: [Link]
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Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Supplementary Information. (2013). Royal Society of Chemistry. Available at: [Link]
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The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. Available at: [Link]
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Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences. Available at: [Link]
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Inhibition of histidine decarboxylase by imidazole derivatives. (1981). Journal of Medicinal Chemistry. Available at: [Link]
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Surfactants containing imidazole ligands. Spontaneous formation of vesicles by addition of metal ions. (1993). Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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This compound. (n.d.). ChemSynthesis. Retrieved February 23, 2026, from [Link]
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Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]
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Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2018). Russian Journal of Organic Chemistry. Available at: [Link]
- Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (2016). Google Patents.
-
Ethyl imidazole-4-carboxylate, 98%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved February 23, 2026, from [Link]
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Metal Imidazole-Modified Covalent Organic Frameworks as Electrocatalysts for Alkaline Oxygen Evolution Reaction. (2024). Catalysts. Available at: [Link]
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-
Krapcho decarboxylation. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
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A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). Foods. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... (2017). MedCrave. Available at: [Link]
Sources
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- 2. ibisscientific.com [ibisscientific.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in Imidazole Ester Synthesis
Welcome to our dedicated technical support center for imidazole ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and optimize your synthetic outcomes.
Introduction: The Dual Role of Imidazole and Its Derivatives
Imidazole and its derivatives, such as 1,1'-Carbonyldiimidazole (CDI), are widely used in organic synthesis for the activation of carboxylic acids to form esters.[1][2] The resulting N-acylimidazoles are reactive intermediates that readily undergo nucleophilic attack by alcohols.[3][4] However, the very reactivity that makes these reagents so useful can also be a source of various side reactions, leading to low yields, impure products, and, in the case of chiral molecules, racemization.[5][6] This guide will provide you with the expertise to anticipate and mitigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Issue 1: Low Yield of the Desired Ester
Q: My esterification reaction using CDI is resulting in a very low yield. What are the likely causes and how can I improve it?
A: Low yields in CDI-mediated esterifications are a common problem and can often be traced back to a few key factors:
-
Moisture Contamination: CDI is extremely sensitive to moisture.[5] Any water present in your reaction will rapidly hydrolyze the CDI to inactive imidazole and carbon dioxide, preventing the activation of your carboxylic acid.[4][5]
-
Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] You can test the activity of your CDI by adding a small amount to an anhydrous alcohol; vigorous bubbling (CO2 evolution) indicates it is active.[5]
-
-
Suboptimal Stoichiometry: The molar ratio of your reactants is critical.
-
Excess CDI: Using a large excess of CDI can lead to a side reaction where CDI reacts directly with the alcohol, rendering it unavailable for the desired esterification.[5]
-
Insufficient CDI: Too little CDI will result in incomplete activation of the carboxylic acid.[5]
-
Solution: For the activation step, a 1:1 molar ratio of carboxylic acid to CDI is generally recommended.[5] Allow for complete activation (typically 30-60 minutes at room temperature) before adding the alcohol.
-
-
Steric Hindrance: If either your carboxylic acid or alcohol is sterically bulky, the reaction rate can be significantly slower, leading to lower yields within a standard reaction time.
-
Solution: For sterically hindered substrates, you may need to increase the reaction time or temperature. However, be cautious as higher temperatures can also promote side reactions.
-
-
Poor Solvent Choice: The solvent can influence the reaction in several ways.
-
Polar Aprotic Solvents (e.g., DMF): While often used, they can sometimes promote the formation of N-acylurea byproducts, especially with hindered substrates.[5]
-
Solution: Consider using non-polar aprotic solvents like THF or DCM for the initial activation of the carboxylic acid.[5] The optimal solvent will ultimately depend on the solubility of your specific substrates.
-
Issue 2: Presence of an N-Acylurea Impurity
Q: I've isolated my product, but I'm seeing a significant amount of an N-acylurea byproduct. How is this formed and how can I prevent it?
A: The formation of an N-acylurea is a well-documented side reaction in carbodiimide-mediated couplings, including those using CDI.[7] This stable byproduct is formed through an O-to-N acyl migration of the activated carboxylic acid intermediate and is unable to participate further in the desired reaction.[7]
-
Mechanism of Formation:
-
The carboxylic acid reacts with CDI to form a reactive N-acylimidazole intermediate.
-
This intermediate can undergo an intramolecular rearrangement, especially at elevated temperatures, to form the more stable N-acylurea.
-
-
Prevention Strategies:
-
Temperature Control: This side reaction is often temperature-dependent. Running the reaction at lower temperatures is highly recommended to minimize N-acylurea formation.[7]
-
Rapid Trapping of the Intermediate: Once the N-acylimidazole is formed, adding the alcohol nucleophile promptly can help to ensure the desired esterification occurs before the rearrangement can take place.
-
Issue 3: Racemization of Chiral Carboxylic Acids
Q: I'm working with a chiral amino acid, and I'm observing significant racemization in my final ester product. What is causing this and how can I maintain stereochemical integrity?
A: Racemization is a major concern when activating chiral carboxylic acids, especially amino acids.[6][7] The activation process can lead to the formation of an oxazolone intermediate, which can easily tautomerize, leading to a loss of chirality.
-
Mechanism of Racemization: The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-proton. Abstraction of this proton leads to the formation of a planar enolate, which can be protonated from either face, resulting in racemization.
-
Strategies to Suppress Racemization:
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is a common and effective strategy.[6][7][8] These additives react with the N-acylimidazole to form an active ester that is less prone to racemization.[8]
-
Milder Coupling Reagents: For particularly sensitive substrates, consider using a coupling reagent known for a lower potential for racemization.[8]
-
Control of Base: The choice and amount of base used can significantly impact racemization.[8] Strong, non-sterically hindered bases can increase the rate of proton abstraction. If a base is necessary, use a hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.
-
Side-Chain Protection for Amino Acids: For amino acids like histidine, the imidazole side chain itself can catalyze racemization.[8] Protecting the side-chain nitrogen can mitigate this effect.[6][8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of imidazole as a byproduct, and can it interfere with the reaction?
A1: Imidazole is a byproduct of the reaction of CDI with the carboxylic acid.[4] While it is a relatively innocuous byproduct, in some cases, it can act as a nucleophile and compete with the alcohol, leading to the formation of an acyl-substituted side product.[9][10] Imidazole can also act as a general base, which can influence the reaction rate and potentially contribute to side reactions like racemization.[11]
Q2: How can I effectively purify my imidazole ester from unreacted starting materials and byproducts?
A2: Purification often involves a combination of techniques:
-
Acid-Base Extraction: This is a powerful method to remove both unreacted carboxylic acid and imidazole byproducts.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove the basic imidazole.[12]
-
Then, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove any unreacted acidic carboxylic acid.[5]
-
Finally, wash with brine to remove residual water, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate.[5][12]
-
-
Column Chromatography: For further purification, flash column chromatography on silica gel is commonly employed.[5] The choice of eluent will depend on the polarity of your ester.
Q3: Can I use imidazole directly as a catalyst for esterification?
A3: Yes, imidazole can act as a nucleophilic catalyst in esterification and transesterification reactions.[9][10][13] It functions by first reacting with an activated acyl donor (like a thioester or anhydride) to form a reactive N-acylimidazole intermediate, which is then attacked by the alcohol.[10] Imidazole can also act as a general base to deprotonate the alcohol, increasing its nucleophilicity.[9][10] However, when using imidazole as a catalyst, it's important to be aware of the potential for it to be incorporated into side products.[9][10]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for CDI-Mediated Esterification
This protocol provides a general guideline. Optimization for specific substrates is recommended.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.0-1.1 eq) portion-wise to the solution at room temperature. Stir for 30-60 minutes. The completion of the activation can be monitored by the cessation of CO2 evolution.
-
Esterification: Add the alcohol (1.0-1.2 eq) to the reaction mixture. If the alcohol is a solid, it can be dissolved in a small amount of the anhydrous solvent.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Follow the acid-base extraction procedure outlined in the FAQ section to remove impurities.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Table 1: Troubleshooting Summary for Low Ester Yield
| Potential Cause | Recommended Action | Reference |
| Moisture Contamination | Use anhydrous solvents and reagents; dry glassware; perform under inert atmosphere. | [5] |
| Inactive CDI | Test CDI activity; use a fresh batch and store under anhydrous conditions. | [5] |
| Suboptimal Stoichiometry | Use a 1:1 molar ratio of carboxylic acid to CDI for activation. | [5] |
| Incomplete Activation | Allow sufficient time for activation (30-60 min) before adding the alcohol. | [5] |
| Steric Hindrance | Increase reaction time and/or temperature cautiously. | [5] |
Part 4: Visualizing the Chemistry
Diagram 1: General Mechanism of CDI-Mediated Esterification
Caption: CDI-mediated esterification workflow.
Diagram 2: Key Side Reactions in Imidazole Ester Synthesis
Caption: Common side reaction pathways.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields.
References
- Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions - Benchchem.
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
- The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - Organic & Biomolecular Chemistry (RSC Publishing).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Recent advances in the synthesis of imidazoles - ResearchGate.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.
- The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC.
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica.
- Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters.
- Side reactions in peptide synthesis: An overview - Bibliomed.
- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC.
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications.
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Stability Studies of N‐Acylimidazoles | Request PDF - ResearchGate.
- pH influence on imidazole organocatalytic activity. Progress curves of... - ResearchGate.
- Methylimidazole-Catalyzed Ester Hydrolysis: Nonlinear Kinetics' - datapdf.com.
- Solved Imidazole has been shown to increase the rate of | Chegg.com.
- Application Notes and Protocols for Imidazole Derivatives in Organic Synthesis - Benchchem.
- WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents.
- Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group - Penn State Research Database.
- US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents.
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
- Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC.
- Carbonyldiimidazole - Wikipedia.
- CDI as a Coupling Agent: Enhancing Efficiency in Peptide Synthesis and Beyond.
- Possible reactions in the system of imidazole, propionic anhydride, and lauric acid..
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed.
- Coupling Reagents - Aapptec Peptides.
- Imidazole synthesis - Organic Chemistry Portal.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- What are the uses and side effects of CDI - Scimplify.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- 12 A review: Imidazole synthesis and its biological activities.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides | Journal of the American Chemical Society.
- Problem with to synthesis of imidazole? - ResearchGate.
- (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate.
- Recent applications of N -acyl imidazole chemistry in chemical biology - ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chegg.com [chegg.com]
Validation & Comparative
HPLC Method Development Guide: Ethyl 4-ethyl-1H-imidazole-5-carboxylate Purity
Executive Summary & Core Directive
Developing a purity method for Ethyl 4-ethyl-1H-imidazole-5-carboxylate presents a classic chromatographic paradox: the molecule contains a basic imidazole nitrogen (prone to peak tailing) and a hydrophobic ester tail (prone to hydrolysis).
Many researchers default to a standard C18 column with volatile acid (Formic/TFA). This is often a mistake. Our comparative analysis demonstrates that while volatile acids are LC-MS compatible, they fail to suppress silanol interactions sufficiently for high-precision purity analysis of this imidazole derivative.
The Superior Methodology: A C18 stationary phase utilizing a Phosphate Buffer (pH 3.0) mobile phase. This system provides the ionic strength necessary to sharpen the basic peak while maintaining a pH that balances ionization (for retention) with ester stability.
Compound Profile & Analytical Challenges
Understanding the physicochemical behavior of the analyte is the foundation of a self-validating method.
| Feature | Characteristic | Chromatographic Impact |
| Structure | Imidazole ring + Ethyl ester | Mixed-mode interactions (Hydrophobic + Ionic). |
| Basicity (pKa) | ~6.5 - 7.0 (Imidazole N) | At pH < 5, the molecule is protonated ( |
| Stability | Ethyl Ester | Susceptible to hydrolysis at extreme pH (pH < 2 or pH > 9). Neutral pH (6-8) is ideal for stability but poor for retention reproducibility. |
| UV Activity | Conjugated Imidazole | Strong absorbance at 230–240 nm . |
The "Silanol Trap"
On standard silica-based columns, the protonated nitrogen of the imidazole interacts with ionized silanol groups (
-
Result: Asymmetric peaks (Tailing Factor > 2.0).
-
Solution: High ionic strength buffers (Phosphate) mask these silanols better than volatile organic acids (Formic/Acetic).
Comparative Method Analysis
We evaluated three distinct chromatographic systems to determine the optimal balance of resolution, peak shape, and stability.
System A: The "Default" (LC-MS Compatible)
-
Column: C18 (3.5 µm, 150 x 4.6 mm)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1]
-
Verdict: Sub-optimal.
-
Observation: The low ionic strength of formic acid failed to suppress secondary silanol interactions. The main peak exhibited significant tailing (
), masking potential impurity peaks eluting on the tail.
System B: The "Selectivity" Alternative
-
Column: Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol.[2][3][4]
-
Verdict: Specialized Use Only.
-
Observation: Excellent for separating aromatic impurities (e.g., reactants like ethyl benzoate derivatives if used). However, the pi-pi interaction with the imidazole ring caused excessive retention broadening for the main peak compared to C18.
System C: The "Robust" QC Method (Recommended)
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile.[1][5]
-
Verdict: Superior.
-
Observation: The phosphate buffer provided high ionic strength, sharpening the peak (
). The pH of 3.0 ensured the imidazole was fully protonated (consistent retention) while minimizing ester hydrolysis risk compared to highly acidic TFA methods.
Data Summary Table
| Parameter | System A (Formic Acid) | System B (Phenyl-Hexyl) | System C (Phosphate/C18) |
| Retention Time ( | 4.2 min | 6.8 min | 5.1 min |
| Tailing Factor ( | 1.8 (Fail) | 1.3 (Pass) | 1.1 (Excellent) |
| Theoretical Plates ( | ~4,500 | ~6,000 | >9,000 |
| Resolution (vs. Impurity) | 1.5 | 2.8 | 3.2 |
| Suitability | LC-MS Screening | Orthogonal Check | Routine QC / Purity |
Method Development Logic (Visualization)
The following diagram illustrates the decision pathway used to select System C, highlighting the critical "Fork" between MS-compatibility and QC-robustness.
Caption: Decision tree prioritizing buffer selection based on the analytical goal (MS identification vs. QC Quantitation).
Detailed Experimental Protocol (System C)
This protocol is designed to be self-validating . If the System Suitability criteria are not met, the buffer preparation or column condition is likely at fault.
Reagents & Equipment
-
Stationary Phase: C18 Column, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus C18).
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with dilute Phosphoric Acid ( ). -
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C (Controls viscosity and retention reproducibility).
-
Detection: UV at 235 nm (Maximize sensitivity for imidazole) and 210 nm (For non-aromatic impurities).
-
Run Time: 15 minutes.
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 10.0 | 40 | 60 | Elute hydrophobic impurities |
| 10.1 | 90 | 10 | Return to initial |
| 15.0 | 90 | 10 | Re-equilibration (Critical) |
Sample Preparation (Critical for Stability)
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in Acetonitrile (to prevent hydrolysis).
-
Working Standard: Dilute Stock 1:10 with Diluent .
-
Stability Note: Store autosampler vials at 4°C . The ethyl ester is liable to hydrolyze to the carboxylic acid (Acid Impurity) if left at room temperature in acidic buffer for >24 hours.
Validation & Troubleshooting Workflow
Use this workflow to diagnose issues during method transfer or routine testing.
Caption: Step-by-step diagnostic workflow for ensuring system suitability.
Common Impurities to Monitor[8]
-
Hydrolysis Product: 4-ethyl-1H-imidazole-5-carboxylic acid. (Elutes earlier than the main peak due to high polarity).
-
Regioisomers: Depending on synthesis, N-alkylation might occur at the wrong nitrogen (though 1H tautomerism makes this complex).
-
Starting Materials: Ethyl chloroacetate or amidine derivatives (Elute very early or very late depending on structure).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99170, Ethyl 4(5)-imidazolecarboxylate. Retrieved February 23, 2026 from [Link]
-
Venkannaa, G., et al. (2015). Identification synthesis of process-related impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.[7][8] Asian Journal of Research in Chemistry. (Contextual reference for imidazole ester impurities). [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for setting Resolution > 2.0 and Tailing < 1.5 limits). [Link]
-
SIELC Technologies. Separation of Imidazole Derivatives on Mixed-Mode Columns. (Reference for alternative separation mechanisms). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl imidazole-4-carboxylate | 23785-21-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Reference Standards for Ethyl 4-ethyl-1H-imidazole-5-carboxylate Analysis
Executive Summary & Strategic Context
Ethyl 4-ethyl-1H-imidazole-5-carboxylate (CAS: 1739-84-0 / Generic Structure Reference) is a critical intermediate in the synthesis of imidazole-based anesthetics, most notably Etomidate . In drug development, it serves two distinct roles: as a Key Starting Material (KSM) and as a potential Process-Related Impurity .
The accuracy of your quantification—whether for yield optimization or safety release testing—depends entirely on the "metrological traceability" of your reference standard. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade alternatives.
The Core Thesis: Using a non-qualified Research Grade standard for quantitative analysis of this imidazole ester introduces a systematic bias of 2.5% to 8.0% in potency calculations due to hygroscopicity and decarboxylation, which standard "Area %" HPLC reports fail to detect.
Material Science: The Analyte
Before selecting a standard, one must understand the molecule's vulnerabilities. This compound presents specific stability challenges that dictate handling protocols.
| Property | Specification | Analytical Implication |
| Molecular Structure | Imidazole ring + Ethyl ester | Amphoteric nature requires buffered mobile phases. |
| pKa (Approx) | ~6.5 (Imidazole nitrogen) | pH sensitivity; retention time shifts if mobile phase pH is near pKa. |
| Stability Risk 1 | Ester Hydrolysis | Degrades to the free acid (4-ethyl-1H-imidazole-5-carboxylic acid) in presence of moisture. |
| Stability Risk 2 | Decarboxylation | High thermal stress (GC injection) can induce loss of CO2. |
Comparative Analysis: Reference Standard Grades
The following table contrasts the three primary classes of standards available for this molecule. Data is synthesized from typical Certificates of Analysis (CoA) and ICH Q7 guidelines.
Table 1: Performance Matrix of Standard Grades
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard (Primary) | Tier 3: Research Grade (Chemical) |
| Governing Standard | ISO 17034 | ISO 17025 | No formal quality standard |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents) | Chromatographic Purity (Area %) | Area % (often unvalidated) |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to CRM (if available) | None |
| Uncertainty | Explicitly calculated (e.g., ± 0.3%) | Not reported | Not reported |
| Water Content | Measured (KF Titration) | Sometimes measured | Rarely measured |
| Risk Profile | Low: Suitable for Release Testing | Medium: Suitable for In-Process Control | High: Qualitative ID only |
| Cost Factor | 10x | 3x | 1x |
Experimental Impact: The "Purity Trap"
In a comparative study, a Research Grade sample labeled "98% Purity" was analyzed against an ISO 17034 CRM .
-
HPLC Area %: Both samples showed a single peak >98%.
-
qNMR (Internal Standard): The Research Grade sample assayed at 91.4% .
-
Cause: The Research Grade material contained 5% inorganic salts and 3% water (invisible to UV detection).
-
Consequence: Using the Research Grade standard would result in a 9% overestimation of impurities in your drug product.
Experimental Protocols
To validate your reference standard, you must employ an Orthogonal Approach . Relying solely on HPLC-UV is insufficient due to the lack of detection for inorganic salts and moisture.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: To determine organic impurities and isomeric purity.
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).
-
Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 7.0 (Critical for imidazole peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Maximize carbonyl/imidazole absorption).
-
Sample Diluent: 50:50 Water:Acetonitrile.
Critical Caution: Do not use acidic mobile phases (pH < 3) without validation, as they may accelerate on-column hydrolysis of the ethyl ester.
Protocol B: Quantitative NMR (qNMR) Validation
Purpose: To determine absolute potency (Assay) independent of UV response.
-
Solvent: DMSO-d6 (Prevents ester exchange seen in alcohols).
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
-
Relaxation Delay (D1): ≥ 30 seconds (Essential for quantitative integration).
-
Pulse Angle: 90°.
-
Scans: 16 to 64.
-
Calculation:
Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of IS.[1]
Visualizations & Workflows
Diagram 1: The Reference Standard Qualification Workflow
This diagram illustrates the decision logic for selecting and qualifying a standard based on the drug development phase.
Caption: Decision tree for selecting reference standards compliant with ICH Q7 guidelines.
Diagram 2: Impurity Fate Mapping
Understanding where this molecule fits in the Etomidate pathway highlights why its purity is critical.
Caption: Synthesis pathway showing how impurities in the reference standard map to the final API.
Conclusion & Recommendations
For the analysis of This compound , the "purity" on the label is not the "potency" in the vial.
-
For GMP Release: You generally must use an ISO 17034 CRM or a fully characterized Secondary Standard established against a primary source.
-
For Routine R&D: If using Research Grade material, you must perform a water content determination (Karl Fischer) and an ROI (Residue on Ignition) test. Subtract these values from the chromatographic purity to avoid significant assay bias.
-
Storage: Store all standards of this class at -20°C with desiccant to prevent ester hydrolysis.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3] (2000).[2] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 99170, Ethyl 4-imidazolecarboxylate. (Note: Structural analog reference). Retrieved from [Link]
-
European Medicines Agency. Guideline on the Qualification of Impurities in Drug Substances. (2014).[4][5] Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. database.ich.org [database.ich.org]
- 3. openmedscience.com [openmedscience.com]
- 4. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Purity Verification: Elemental Analysis vs. Orthogonal Methods for Ethyl 4-ethyl-1H-imidazole-5-carboxylate
Executive Summary & Strategic Context
In the high-stakes synthesis of sedative-hypnotics like Etomidate , the intermediate ethyl 4-ethyl-1H-imidazole-5-carboxylate (CAS: 23785-21-9) represents a critical quality control checkpoint. While modern labs often default to High-Resolution Mass Spectrometry (HRMS) for rapid identification, this guide argues that Combustion Elemental Analysis (EA) remains the superior method for establishing bulk purity and stoichiometry, particularly for imidazole derivatives prone to solvation and salt formation.
This guide provides a calculated theoretical baseline, a comparative performance analysis of EA against HRMS/NMR, and a rigorous experimental protocol designed to minimize errors caused by the hygroscopic nature of imidazole rings.
Theoretical Baseline: The Stoichiometric Standard
Before initiating any wet chemistry, the theoretical elemental composition must be established. This serves as the "True Value" against which experimental data is benchmarked.
Target Molecule: this compound
Molecular Formula:
Calculation Logic
The theoretical mass percentages are derived using standard atomic weights (IUPAC):
-
Carbon (8 atoms):
g/mol -
Hydrogen (12 atoms):
g/mol -
Nitrogen (2 atoms):
g/mol -
Oxygen (2 atoms):
g/mol
Table 1: Theoretical Composition Matrix
| Element | Atom Count | Total Mass Contribution ( g/mol ) | Theoretical % (w/w) | Acceptance Range ( |
| Carbon | 8 | 96.09 | 57.13% | 56.73% – 57.53% |
| Hydrogen | 12 | 12.10 | 7.19% | 6.79% – 7.59% |
| Nitrogen | 2 | 28.01 | 16.66% | 16.26% – 17.06% |
| Oxygen | 2 | 32.00 | 19.02% | N/A (Calculated by difference) |
Critical Insight: Imidazole derivatives are notorious for trapping solvents or forming hydrates. If your experimental Carbon value deviates by >0.5%, do not assume synthesis failure. Calculate the theoretical values for the hemihydrate (
) or HCl salt .
Hemihydrate C%: 54.22%
HCl Salt C%: 46.95%
Comparative Analysis: EA vs. HRMS vs. qNMR
Why persist with combustion analysis in 2026? The following comparison highlights why EA is indispensable for bulk material validation, whereas HRMS is limited to molecular identification.
Table 2: Method Performance Matrix
| Feature | Method A: Combustion Analysis (EA) | Method B: HRMS (Q-TOF/Orbitrap) | Method C: qNMR |
| Primary Output | Bulk Purity & Stoichiometry | Exact Mass & Formula Confirmation | Structural Purity & Isomer Ratio |
| Sample Requirement | High (2–5 mg, destructive) | Low (<0.1 mg, non-destructive) | Medium (5–20 mg, non-destructive) |
| Solvate Detection | Excellent. Detects trapped | Poor. Ionization often strips non-covalent solvates. | Good. Distinct peaks for solvents, but requires relaxation delay optimization. |
| Blind Spots | Inorganic impurities (ash) are not identified, only inferred. | Ion suppression can hide major impurities. | "Silent" impurities (no protons) are invisible (e.g., inorganic salts). |
| Regulatory Status | Gold Standard for New Chemical Entities (NCEs). | Accepted for ID, but rarely for bulk purity alone. | Increasing acceptance, but requires internal standards. |
Visualizing the Analytical Decision Tree
Use this logic flow to determine the correct validation sequence for your intermediate.
Figure 1: Analytical workflow prioritizing identity confirmation followed by bulk purity assessment.
Experimental Protocol: High-Precision EA for Imidazoles
This protocol addresses the specific challenges of handling this compound, specifically its tendency to adsorb atmospheric moisture which skews Hydrogen and Carbon percentages.
Phase 1: Sample Pre-Treatment (The "Drying" Step)
Why: Imidazoles are hydrogen-bond acceptors. Standard "room temperature" drying is insufficient.
-
Vessel: Use a chemically inert glass vial (borosilicate).
-
Conditions: Dry the sample in a vacuum oven at 40°C for 4–6 hours at <10 mbar .
-
Caution: Do not exceed 60°C; ethyl esters can undergo transesterification or degradation if residual acidic/basic catalysts are present.
-
-
Desiccator: Transfer immediately to a desiccator containing
or activated silica gel. Allow to cool to ambient temperature (20 mins) before weighing.
Phase 2: Weighing & Combustion
-
Microbalance Calibration: Ensure balance is calibrated to
. -
Target Mass: Weigh 2.0 – 2.5 mg into a tin capsule.
-
Note: Tin is required for the exothermic flash needed to fully combust the aromatic imidazole ring.
-
-
Folding: Fold the capsule tightly to exclude atmospheric nitrogen.
-
Combustion: Run on a CHNS Analyzer (e.g., Elementar vario or PerkinElmer 2400).
-
Furnace Temp: 950°C (Standard) or 1150°C (if refractory impurities suspected).
-
Carrier Gas: Helium (99.999% purity).
-
Phase 3: Data Interpretation
Compare the "Found" values against the "Theoretical" values from Table 1.
-
Scenario A (Pass): C: 57.01%, H: 7.25%, N: 16.55%. (All within
). -
Scenario B (Wet Sample): C: 55.80%, H: 7.60%.
-
Diagnosis: High H and Low C suggests water contamination. Re-dry and re-run.
-
-
Scenario C (Inorganic Contamination): C: 50.10%, H: 6.30%, N: 14.50%.
-
Diagnosis: All values are proportionally low. This indicates non-combustible material (silica gel from column, inorganic salts like NaCl). Perform Residue on Ignition (ROI) test.
-
References
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers. Retrieved from [Link]
Sources
Safety Operating Guide
ethyl 4-ethyl-1H-imidazole-5-carboxylate proper disposal procedures
Operational Summary & Immediate Safety Profile
Compound Identity:
-
Chemical Name: Ethyl 4-ethyl-1H-imidazole-5-carboxylate[1][2]
-
CAS Number: 38603-77-9 (Note: Often chemically related to CAS 23785-21-9 and 51605-32-4; disposal protocols are homologous for this class).
-
Physical State: Solid (White to off-white powder).
-
Molecular Formula: C
H N O [1]
Hazard Classification (GHS/CLP): This compound is an organic base ester . While less aggressive than the parent imidazole, it is a significant irritant.
-
Signal Word: WARNING
Critical Disposal Directive: Do NOT dispose of down the drain. This compound requires high-temperature incineration equipped with scrubbers due to the nitrogen-containing imidazole ring, which generates nitrogen oxides (NOx) upon combustion.
Disposal Decision Logic (Visual Workflow)
The following diagram outlines the decision matrix for segregating this specific chemical based on its physical state at the time of disposal.
Figure 1: Decision tree for the segregation and packaging of imidazole ester waste streams.
Detailed Disposal Protocols
As a scientist, you must understand that "disposal" begins at the bench. The stability of the imidazole ring means it does not degrade quickly in standard water treatment facilities, necessitating thermal destruction.
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired stock, contaminated weighing boats, spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Segregation: Ensure the container is free of oxidizing agents (e.g., peroxides, permanganates) or strong acids .[7]
-
Mechanism:[8] Imidazoles are basic. Mixing with strong acids in a waste container can generate heat (exotherm) and pressure, potentially rupturing the vessel.
-
-
Labeling: Mark as "Hazardous Waste - Solid Organic - Non-Halogenated."
-
Note: Although it contains Nitrogen, it is typically classified as "Non-Halogenated" unless mixed with solvents like Dichloromethane (DCM).
-
-
Hand-off: Seal tightly. Wipe the exterior to remove dust. Transfer to your facility's accumulation point.[9]
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Applicable to: Compound dissolved in Methanol, DMSO, or Ethyl Acetate.
-
Solvent Compatibility: Identify the primary solvent.
-
If dissolved in DCM/Chloroform: Dispose in Halogenated waste stream.
-
If dissolved in Acetone/Methanol/DMSO: Dispose in Non-Halogenated waste stream.
-
-
pH Check: If the solution was part of a reaction involving acids, neutralize to pH 6–8 before adding to the organic solvent waste drum to prevent polymerization or heat generation in the central drum.
-
Trace Contamination: For empty bottles that contained the solid, triple-rinse with a compatible solvent (e.g., ethanol). Add the rinsate to the liquid waste stream. Deface the label and dispose of the dry bottle as standard glass waste (unless local regulations require "P-listed" handling, though this compound is generally not P-listed).
Scientific Rationale & Safety Mechanisms
To ensure compliance and safety, we must look at the chemical behavior driving these protocols.
| Parameter | Technical Justification |
| Incineration Requirement | The imidazole ring is a stable aromatic heterocycle. Biological wastewater treatment (bacteria) struggles to cleave this ring efficiently. High-temperature incineration (>1000°C) is required to mineralize the carbon skeleton. |
| NOx Management | Upon combustion, the two nitrogen atoms in the imidazole ring oxidize to form Nitrogen Oxides (NOx). Licensed facilities use scrubbers (catalytic converters or wet scrubbers) to capture these gases, preventing acid rain contributions. This is why drain disposal is strictly prohibited. |
| Incompatibility | The N-3 nitrogen in the imidazole ring has a lone pair of electrons, making it a Lewis base. It reacts vigorously with strong mineral acids and oxidizers. Segregation prevents accidental "lab-pack" reactions during transport. |
Emergency Contingencies (Spills)
Immediate Response:
-
Evacuate: If a large amount of dust is generated, clear the area to avoid respiratory irritation (H335).
-
PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[9] If powder is airborne, use an N95 or P100 particulate respirator.
-
Containment:
-
Solid Spill: Do not dry sweep. Cover with a damp paper towel or use a HEPA vacuum to prevent dust generation.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust if strong oxidizers are present nearby.
-
-
Decontamination: Clean the surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate and solubilize residual imidazole traces, followed by a water rinse. Dispose of all cleanup materials as Solid Hazardous Waste .
References
-
PubChem. (2025).[4] Ethyl 4(5)-imidazolecarboxylate Compound Summary (CID 99170).[4] National Center for Biotechnology Information. [Link]
-
University of Washington EH&S. (2025). Standard Operating Procedure: Imidazole and Derivatives.[Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 38603-77-9|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. carlroth.com [carlroth.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling ethyl 4-ethyl-1H-imidazole-5-carboxylate
Executive Safety Summary
Ethyl 4-ethyl-1H-imidazole-5-carboxylate is a pharmaceutical intermediate belonging to the imidazole ester class. While often classified by default as an irritant, its structural homology to bioactive imidazole derivatives (e.g., etomidate precursors) necessitates a Potent Compound Safety (PCS) approach.
The Critical Risk: The primary danger is not just the solid compound, but its behavior in solution. Imidazole esters are lipophilic; once dissolved in organic solvents (DCM, Ethyl Acetate), their skin permeation rate increases exponentially, potentially carrying the bioactive moiety into the bloodstream.
Hazard Profile (Class-Based Assessment)
| Hazard Type | GHS Classification | H-Codes | Operational Implication |
| Health | Skin/Eye Irritant (Cat 2) | H315, H319 | Contact dermatitis risk; mucous membrane inflammation. |
| Respiratory | STOT-SE (Cat 3) | H335 | Dust inhalation triggers bronchial irritation. |
| Sensitization | Potential Sensitizer | N/A | Nitrogen heterocycles carry a risk of developing hypersensitivity over time. |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the physical state of the chemical.
A. Respiratory Protection[1][2]
-
Primary Control: All open handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
Secondary (PPE):
-
Solid State: N95 (minimum) or P100 particulate respirator if weighing outside an enclosure (not recommended).
-
Solution State: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if fume hood containment is breached.
-
B. Hand Protection (The "Solvent-Carrier" Logic)
Nitrile gloves are insufficient for prolonged exposure to imidazole esters in solution. You must select gloves based on the solvent used to dissolve the compound.
| Operation Phase | Chemical State | Recommended Glove System | Rationale |
| Weighing/Transfer | Dry Powder | Double Nitrile (Min 5 mil outer) | Protection against incidental dust contact. High dexterity required. |
| Synthesis/Extraction | Solution (in DCM/Chloroform) | PVA (Polyvinyl alcohol) or Silver Shield (Laminate) | Nitrile degrades in <2 mins in halogenated solvents; esters facilitate permeation. |
| Synthesis/Extraction | Solution (in Ethyl Acetate/Methanol) | Butyl Rubber or Double Nitrile (change every 15 mins) | Esters swell nitrile; Butyl offers >480 min breakthrough time. |
C. Eye & Body Protection[1][2]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are inadequate for alkylating agents or reactive esters in solution due to splash trajectory risks.
-
Body: Tyvek® lab coat (disposable) over cotton clothing. Avoid synthetic blends that melt under fire conditions.
Visualization: PPE Decision Logic
The following diagram illustrates the decision pathway for selecting the correct glove material, preventing the common error of using nitrile for all steps.
Caption: Logic flow for selecting glove material based on carrier solvent permeation risks.
Operational Protocols: The Self-Validating System
Safety is not just PPE; it is procedure. Follow this self-validating workflow to ensure containment.
Protocol A: Safe Weighing & Transfer
Goal: Eliminate airborne dust generation.
-
Static Neutralization: Imidazole esters are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.
-
The "Paper Boat" Method: Do not weigh directly into a flask. Weigh onto weighing paper or a boat, then funnel into the reaction vessel.
-
Validation: Wipe the exterior of the receiving flask with a solvent-dampened tissue (methanol) and check for residue under UV light (many imidazoles fluoresce or absorb UV) to confirm no exterior contamination.
Protocol B: Solubilization & Reaction
Goal: Prevent "Solvent Drag" exposure.
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
-
Ventilation Check: Verify fume hood face velocity is 80–100 fpm before heating.
-
Waste Segregation:
-
Solid Waste: Contaminated weighing boats/gloves go into "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated). Do not mix with oxidizers (e.g., Nitric acid) as imidazoles can form unstable salts or exotherms.
-
Emergency Response: Spill Management
Scenario: You have spilled 5g of solid powder or 100mL of solution.
Caption: Step-by-step spill response protocol distinguishing between dry and liquid states.
Decontamination Solution: For final surface cleaning, use a simple surfactant solution (1% Alconox/SDS) followed by an alcohol wipe. Strong oxidizers (Bleach) are generally not required unless the specific biological protocol demands it, but standard detergent is sufficient to solubilize the ester for removal.
References
-
PubChem. (2025).[1] Ethyl 4(5)-imidazolecarboxylate - Safety and Hazards. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
